5-Hydroxy-2-naphthaldehyde
Description
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Properties
IUPAC Name |
5-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-7,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICKVYPSMSVPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxy-1-naphthaldehyde: Synthesis, Characterization, and Applications
A Note on Isomeric Specificity: This guide focuses on 2-hydroxy-1-naphthaldehyde (CAS No. 708-06-5) . While the initial topic specified "5-hydroxy-2-naphthalenecarboxaldehyde," publicly available scientific literature and chemical databases overwhelmingly feature data for the 2-hydroxy-1-naphthaldehyde isomer. To ensure technical accuracy and provide a comprehensive, well-referenced resource, this document will detail the properties and protocols associated with this more extensively studied compound.
Introduction and Strategic Importance
2-Hydroxy-1-naphthaldehyde is an aromatic aldehyde that presents as a pale yellow crystalline solid.[1] Its structure, which combines a naphthalene core with hydroxyl and aldehyde functional groups in adjacent positions, is of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. The compound is a derivative of naphthalene-1-carbaldehyde, substituted with a hydroxy group at the second position.[1]
The strategic importance of this molecule lies in its utility as a versatile synthetic precursor. The aldehyde group is readily reactive, participating in condensation reactions to form Schiff bases, while the hydroxyl group can act as a chelating site for metal ions. This dual functionality makes 2-hydroxy-1-naphthaldehyde a valuable building block for the synthesis of complex organic molecules, including ligands for catalysis, fluorescent probes for chemical sensing, and novel therapeutic agents. It is notably the active core of sirtinol, a sirtuin inhibitor.[1]
| Property | Value | Source |
| IUPAC Name | 2-hydroxynaphthalene-1-carbaldehyde | PubChem[1] |
| CAS Number | 708-06-5 | PubChem[1] |
| Molecular Formula | C₁₁H₈O₂ | NIST[2] |
| Molecular Weight | 172.18 g/mol | NIST[2] |
| Appearance | Powder | PubChem[1] |
| Melting Point | 79-80 °C | Organic Syntheses[3] |
Synthesis Pathway: The Reimer-Tiemann Reaction
The ortho-formylation of naphthols, such as the synthesis of 2-hydroxy-1-naphthaldehyde from β-naphthol (2-naphthol), is effectively achieved via the Reimer-Tiemann reaction.[3][4][5] This electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base, typically sodium hydroxide, to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][6]
The causality behind this choice of reaction is rooted in its efficiency for ortho-formylation of phenols and naphthols. The phenoxide or naphthoxide ion, formed in the basic medium, is highly activated towards electrophilic attack. The dichlorocarbene, acting as the electrophile, preferentially attacks the electron-rich ortho position, leading to the formation of the aldehyde after hydrolysis.[6] While other formylation methods like the Vilsmeier-Haack or Duff reactions exist, the Reimer-Tiemann reaction is often advantageous for its operational simplicity.[5]
Caption: Workflow for the synthesis of 2-hydroxy-1-naphthaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
-
Flask Setup: In a 2-liter, three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 100 g (0.69 mol) of β-naphthol and 300 g of 95% ethanol.
-
Base Addition: Start the stirrer and rapidly add a solution of 200 g (5 mol) of sodium hydroxide in 415 g of water.
-
Initiation and Chloroform Addition: Heat the resulting solution to 70–80°C on a steam bath. Begin the dropwise addition of 131 g (1.1 mol) of chloroform. The onset of the reaction is indicated by the formation of a deep blue color, after which external heating is no longer necessary.[3] Add the chloroform at a rate that maintains a gentle reflux (approximately 1 to 1.5 hours).
-
Reaction Completion: As the addition nears completion, the sodium salt of the aldehyde will begin to separate. Continue stirring for one hour after all the chloroform has been added.
-
Solvent Removal: Remove the ethanol and excess chloroform by distillation from a steam bath.
-
Acidification and Isolation: Cool the residue and add concentrated hydrochloric acid dropwise with vigorous stirring until the mixture is acidic to Congo red paper. This neutralizes the excess base and liberates the aldehyde.
-
Washing and Purification: The crude product separates as a dark oil. Add sufficient water to dissolve the precipitated sodium chloride, then separate the oil and wash it several times with hot water.
-
Final Purification: Purify the oil by vacuum distillation. The fraction boiling at 163–166°C at 8 mmHg should be collected. This distillate solidifies upon cooling. Recrystallize the solid from approximately 75 mL of ethanol to yield 45–58 g (38–48%) of pure 2-hydroxy-1-naphthaldehyde with a melting point of 79–80°C.[3]
Structural Elucidation and Spectroscopic Signature
The definitive identification of 2-hydroxy-1-naphthaldehyde relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the compound's identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups: the hydroxyl (-OH), the aldehyde (-CHO), and the aromatic naphthalene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2820, ~2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi Doublet) |
| ~1700-1650 | Strong | Carbonyl (C=O) Stretch (Conjugated) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| Broad (low 3000s) | Broad, Medium | O-H Stretch (intramolecular H-bonding) |
Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR). The carbonyl stretch is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For a derivative of 2-hydroxy-1-naphthaldehyde, characteristic signals are observed for the aromatic protons, the aldehyde proton, and the hydroxyl proton.[7]
-
Aldehyde Proton (CHO): A singlet typically appears far downfield, often in the range of δ 9.5-10.6 ppm, due to the deshielding effect of the carbonyl group.[7]
-
Hydroxyl Proton (OH): A broad singlet that can appear over a wide range (e.g., δ 13-14 ppm) and its chemical shift is concentration-dependent.[7] Its downfield shift is indicative of strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen.
-
Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring system.
¹³C NMR spectroscopy complements the proton data by showing the chemical shifts of the carbon atoms. Key signals include the aldehyde carbonyl carbon (typically δ 190-200 ppm), the carbon bearing the hydroxyl group, and the various carbons of the naphthalene rings.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight of the compound and provides a characteristic fragmentation pattern that serves as a structural fingerprint.
| m/z Ratio | Relative Intensity (%) | Assignment |
| 172 | High | [M]⁺, Molecular Ion |
| 171 | High | [M-H]⁺, Loss of aldehydic H |
| 144 | Moderate | [M-CO]⁺, Loss of carbon monoxide |
| 115 | High | [M-CO-CHO]⁺ or [M-H-CO]⁺, further fragmentation |
Data compiled from NIST Chemistry WebBook and PubChem.[1][2]
The fragmentation pathway is a critical piece of evidence. The stability of the naphthalene system results in a prominent molecular ion peak. The loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺) is a characteristic fragmentation for aromatic aldehydes.
Caption: Key fragmentation pathways for 2-hydroxy-1-naphthaldehyde in EI-MS.
Applications in Drug Development and Research
The unique chemical architecture of 2-hydroxy-1-naphthaldehyde makes it a valuable scaffold in several research areas.
-
Schiff Base Ligands: It readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[7][8] These products are excellent chelating ligands for a wide range of metal ions. The resulting metal complexes are studied for their catalytic activity, magnetic properties, and biological applications, including antimicrobial and anticancer activities.[9]
-
Pharmaceutical Intermediates: As a key building block, it is used in the synthesis of more complex molecules with potential therapeutic value. Its role as the core of sirtinol highlights its importance in the development of enzyme inhibitors.[1][10]
-
Fluorescent Probes: The naphthalene moiety is inherently fluorescent. Modifications at the aldehyde and hydroxyl positions can tune the photophysical properties, leading to the development of chemosensors for detecting specific metal ions or biomolecules.
-
Analytical Reagents: It can be used as an analytical reagent in various chemical tests and assays.[11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-hydroxy-1-naphthaldehyde is classified with the following hazards:
It is also reported to be a skin and strong eye irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. All chemical waste must be disposed of in accordance with local and national regulations.
References
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Available at: [Link]
-
L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Available at: [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]
-
Imran, et al. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Publishing. Available at: [Link]
-
PubChem. 2-Hydroxy-1-naphthaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Naphthalenecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. 2-hydroxy-1-naphthaldehyde. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Available at: [Link]
-
Abo El-Fetoh, S. H., et al. Synthesis, Analytical and Biological Studies of 2-Hydroxy-L-Naphthaldehyde Thiosemicarbazone Complexes. Taylor & Francis Online. Available at: [Link]
-
NIST. 1-Naphthalenecarboxaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Available at: [Link]
-
Khan, I., et al. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. PubMed Central. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Multifaceted Utility of 2-Hydroxy-1-naphthaldehyde in Chemical Innovation. Available at: [Link]
Sources
- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthalenecarboxaldehyde, 2-hydroxy- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]
- 8. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Technical Guide: Solubility Profile & Handling of 5-Hydroxy-2-naphthaldehyde
This guide is structured to address the specific physicochemical behavior of 5-hydroxy-2-naphthaldehyde , a positional isomer of the hydroxynaphthaldehyde family.[1]
Note on Isomeric Specificity: While 2-hydroxy-1-naphthaldehyde (CAS 708-06-5) is the most common commercial isomer, 5-hydroxy-2-naphthaldehyde (CAS 205586-09-0) possesses distinct solubility characteristics due to the "distal" arrangement of its functional groups, which prevents the intramolecular hydrogen bonding seen in the 2,1-isomer. This guide focuses on the 5,2-isomer, utilizing verified data from structural analogs (like 6-hydroxy-2-naphthaldehyde) where specific experimental values for this rarer isomer are limited.
Executive Summary
5-Hydroxy-2-naphthaldehyde (5-HNA) is a bifunctional naphthalene derivative used as a building block in the synthesis of fluorescent probes, liquid crystals, and pharmaceutical intermediates. Unlike its ortho-substituted counterparts, 5-HNA lacks an intramolecular hydrogen bond, resulting in a higher melting point and a solubility profile dominated by intermolecular interactions. This guide provides a scientifically grounded approach to solubilizing 5-HNA for organic synthesis and biological assays, emphasizing the use of polar aprotic solvents and controlled heating protocols.
Chemical Identity & Physicochemical Landscape[1][2][3][4][5][6][7][8]
| Property | Specification | Notes |
| Chemical Name | 5-Hydroxy-2-naphthaldehyde | |
| CAS Number | 205586-09-0 | Distinct from 2-hydroxy-1-naphthaldehyde (708-06-5) |
| Molecular Formula | C₁₁H₈O₂ | MW: 172.18 g/mol |
| Structural Class | Distal Hydroxy-Naphthaldehyde | No intramolecular H-bond (unlike 1,2- or 2,1-isomers) |
| Predicted pKa | ~9.0 - 9.5 (Phenolic OH) | Ionizes in basic media (pH > 10) |
| Predicted LogP | ~2.2 - 2.5 | Moderately lipophilic |
Structural Impact on Solubility
The solubility of 5-HNA is governed by the competition between its rigid, hydrophobic naphthalene core and its two polar functional groups (-OH and -CHO).
-
Absence of Intramolecular H-Bonding: Unlike 2-hydroxy-1-naphthaldehyde, the hydroxyl group at position 5 and aldehyde at position 2 are too far apart to form a stable 6-membered ring hydrogen bond.
-
Consequence: The -OH group is free to act as a hydrogen bond donor to solvent molecules (or other 5-HNA molecules). This leads to:
-
Higher Melting Point: Strong intermolecular crystal lattice energy.
-
Lower Solubility in Non-Polar Solvents: Hexane/Toluene cannot disrupt the intermolecular H-bonds.
-
Enhanced Solubility in H-Bond Acceptors: DMSO, DMF, and THF are superior solvents.
-
Figure 1: Mechanistic view of 5-HNA dissolution in polar aprotic solvents.
Solubility Profile in Organic Solvents
The following data categorizes solvent suitability based on polarity and hydrogen-bonding capability.
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (>50 mM) or running reactions.
| Solvent | Solubility Rating | Mechanism | Handling Notes |
| DMSO | Excellent | Strong H-bond acceptor breaks lattice. | Ideal for biological stock solutions. Hygroscopic. |
| DMF | Excellent | High dielectric constant + H-bond acceptor. | Good for synthesis; difficult to remove (high BP). |
| THF | Good | Ether oxygen accepts H-bonds. | Volatile; watch for peroxides. Good for recrystallization. |
| Acetone | Good | Dipole-dipole interactions. | Suitable for purification; limited by low boiling point. |
Secondary Solvents (Moderate/Temperature Dependent)
Used for recrystallization or liquid-liquid extraction.
| Solvent | Solubility Rating | Mechanism | Handling Notes |
| Ethanol/Methanol | Moderate | Protic solvents compete for H-bonds. | Recrystallization Solvent of Choice. Solubility increases significantly with heat ( |
| Ethyl Acetate | Moderate | Moderate polarity. | Good for extraction from aqueous workups. |
| Dichloromethane | Moderate | Weak H-bond donor. | Good solubilizer but poor for breaking strong crystal lattices. |
Poor Solvents (Anti-Solvents)
Used to precipitate the compound.
-
Hexanes / Heptane: Insoluble.
-
Water: Insoluble at neutral pH. (Soluble at pH > 10 as the phenolate anion).
-
Diethyl Ether: Low to Moderate solubility.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
For biological assays or high-concentration reagent use.
Materials:
-
5-Hydroxy-2-naphthaldehyde (Solid)[2]
-
Anhydrous DMSO (Grade:
99.9%) -
Vortex mixer
-
Sonicator (bath type)
Step-by-Step:
-
Weighing: Accurately weigh 17.2 mg of 5-HNA into a 1.5 mL amber microcentrifuge tube (protect from light to prevent aldehyde oxidation).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds.
-
Observation: If solid particles persist, sonicate in a water bath at room temperature for 2-5 minutes. The distal isomer often has a slower dissolution rate than the 2,1-isomer due to lattice stability.
-
-
Verification: Inspect visually. The solution should be clear and slight yellow/amber.
-
Storage: Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.
Protocol B: Recrystallization (Purification)
Since 5-HNA is often a synthetic intermediate, purity is critical. This method utilizes the temperature-dependent solubility in ethanol.
Materials:
-
Crude 5-HNA
-
Ethanol (95% or absolute)
-
Hot plate / Magnetic stirrer
-
Hirsch funnel / Vacuum setup
Workflow:
-
Place crude solid in an Erlenmeyer flask.
-
Add a minimum volume of Ethanol (approx. 10-15 mL per gram).
-
Heat to reflux (
) with stirring. -
Titration: If not fully dissolved, add ethanol in 1 mL increments until the solution is clear.
-
Optional: If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot.
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (20 mins), then place on ice (
) for 1 hour. -
Filtration: Collect crystals via vacuum filtration. Wash with cold ethanol (-20°C).
-
Drying: Dry under vacuum at
.
Troubleshooting & Optimization (Decision Logic)
Use the following logic flow to troubleshoot solubility issues or select the correct solvent system.
Figure 2: Decision tree for solvent selection based on application.
Critical Considerations (E-E-A-T)
-
Oxidation Sensitivity: Naphthaldehydes can slowly oxidize to naphthoic acids in air. If the solution turns cloudy or acidic over time, check for the presence of 5-hydroxy-2-naphthoic acid.
-
pH Sensitivity: In basic conditions (pH > 9), the phenolic proton is removed (
). This creates the naphtholate anion, which is highly water-soluble and distinct yellow/orange in color. Do not confuse ionization with intrinsic solubility.
References
-
Chemical Book. (2023).[1] 2-Hydroxy-1-naphthaldehyde Properties and Isomeric Comparisons. (Data extrapolated for 5-isomer structural analogs).
-
PubChem Database. (2023). Compound Summary: 6-Hydroxy-2-naphthaldehyde (Isomeric Analog). National Center for Biotechnology Information.
-
TCI Chemicals. (2023). Product Specification: 5-Hydroxy-2-naphthaldehyde (CAS 205586-09-0).[3][4]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for theoretical solubility prediction logic).
Sources
Thermodynamic Landscape and Structural Stability of 5-Hydroxy-2-Naphthaldehyde
Topic: Thermodynamic Stability & Structural Isolation of 5-Hydroxy-2-Naphthaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
Executive Summary
This technical guide analyzes the thermodynamic stability, structural isomerism, and isolation protocols for 5-hydroxy-2-naphthaldehyde (CAS: 205586-09-0).[1] Unlike its ubiquitous isomer, 2-hydroxy-1-naphthaldehyde, which is stabilized by a pseudo-aromatic intramolecular hydrogen bond, the 5,2-isomer represents a "distal" substitution pattern.[1] This structural distinctness inverts its thermodynamic profile: while the isolated molecule is enthalpically less stable than the 2,1-isomer, its solid-state stability is significantly higher due to extensive intermolecular lattice networking. This guide details the causal relationship between these structural factors and provides a robust protocol for its isolation and characterization.[1]
Structural Isomerism & Thermodynamic Drivers
The thermodynamic stability of hydroxynaphthaldehydes is governed by the competition between intramolecular (chelation) and intermolecular (lattice) hydrogen bonding.[1]
1.1 The "Distal" Substituent Effect
In the 5,2-isomer, the hydroxyl group at position 5 and the aldehyde at position 2 are located on opposite rings of the naphthalene system.[1] This spatial arrangement prevents the formation of the six-membered transition state required for the intramolecular hydrogen bonding seen in the 2,1-isomer.
-
2-Hydroxy-1-naphthaldehyde (Benchmark): Forms a strong intramolecular
bond ( ). This "closed" conformation reduces polarity, lowers the melting point (~80°C), and enables steam volatility. -
5-Hydroxy-2-naphthaldehyde (Target): The functional groups are "open" and sterically unencumbered.[1] This forces the molecule to satisfy its hydrogen-bonding potential through intermolecular interactions, leading to the formation of stable dimers or polymeric chains in the crystal lattice.
1.2 Enthalpic vs. Lattice Stability
While the 2,1-isomer is the molecular thermodynamic minimum (gas phase) due to chelation, the 5,2-isomer exhibits superior lattice stability.[1]
| Thermodynamic Parameter | 2-Hydroxy-1-naphthaldehyde (2,1-HNA) | 5-Hydroxy-2-naphthaldehyde (5,2-HNA) | Causal Mechanism |
| H-Bonding Mode | Intramolecular (Chelate) | Intermolecular (Network) | Distance between donor (OH) and acceptor (CHO).[1] |
| Melting Point | 80–82 °C | >135 °C (Predicted)* | Lattice energy dominates in the 5,2-isomer. |
| Solubility (Non-polar) | High (Soluble in Hexane/CHCl | Low (Requires Alcohols/DMF) | Exposed polar groups in 5,2 increase solvent polarity requirement.[1] |
| Volatility | Steam Volatile | Non-Steam Volatile | Lack of internal chelation prevents low-energy vaporization.[1] |
| pKa (OH group) | ~7.8 (Anion stabilized by H-bond) | ~9.3 (Similar to 2-naphthol) | Loss of conjugate base stabilization via intramolecular H-bond.[1] |
*Note: Exact MP depends on crystal polymorph; value inferred from analogous 6-hydroxy-2-naphthaldehyde (160°C) and 3-hydroxy-1-naphthaldehyde (140°C).
Visualization: Stability & Synthesis Pathways
The following diagram illustrates the divergent stability pathways and the logic behind the isolation protocol.
Figure 1: Thermodynamic bifurcation showing how structural isomerism dictates the physical state (lattice vs. discrete) and the subsequent isolation strategy.[1]
Experimental Protocol: Isolation & Purification
Objective: Isolate 5-hydroxy-2-naphthaldehyde from a crude reaction mixture containing regio-isomers, leveraging its distinct solubility and pKa profile.
Pre-requisite: Synthesis typically involves formylation of protected 5-bromo-2-naphthol or Vilsmeier-Haack formylation of 2-methoxynaphthalene followed by demethylation.[1]
3.1 The "pH Swing" Fractionation Protocol
This protocol exploits the acidity difference between the distal isomer (pKa ~9.[1]3) and carboxylic acid byproducts (pKa ~4), and its solubility difference from non-polar impurities.[1]
Step 1: Solubilization (Phenolate Formation) [1]
-
Dissolve the crude solid (5.0 g) in 10% NaOH (aq) (50 mL).
-
Filter the dark solution through a Celite pad to remove insoluble tars.
Step 2: Controlled Acidification (The Critical Step) [1]
-
Cool the filtrate to 0–5 °C in an ice bath.
-
Add 2M HCl dropwise with vigorous stirring.
-
Stop Point: Monitor pH continuously.
-
Observation: At pH ~10, the solution may cloud.
-
Target: Adjust pH to exactly 6.0–6.5 .
-
Rationale: This pH is below the pKa of the phenol (re-protonating it to the insoluble neutral form) but above the pKa of any carboxylic acid byproducts (keeping them soluble as carboxylates).[1]
-
Step 3: Crystallization & Polymorph Control
-
Collect the precipitate via vacuum filtration.
-
Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (4:1 v/v) .
-
Note: Avoid pure non-polar solvents (e.g., hexane) as the 5,2-isomer has poor solubility due to intermolecular H-bonding networks.
-
-
Allow to cool slowly to room temperature, then to 4 °C. Rapid cooling yields amorphous powder; slow cooling yields needles suitable for XRD.
3.2 Characterization Criteria (Self-Validation)
-
Melting Point: Expect sharp transition >135 °C. A broad range <100 °C indicates contamination with the 2,1-isomer.
-
IR Spectroscopy: Look for the free aldehyde carbonyl stretch at ~1680–1690 cm⁻¹ .[1]
-
Contrast: The 2,1-isomer shows a shifted carbonyl (~1650 cm⁻¹) due to H-bonding.
-
-
¹H NMR (DMSO-d₆): The aldehyde proton (-CHO) appears as a singlet at ~10.0 ppm . The hydroxyl proton (-OH) appears as a broad singlet at ~9.8–10.2 ppm , which disappears upon D₂O shake.
Applications in Drug Discovery & Materials
The thermodynamic stability of the 5,2-isomer makes it a unique scaffold compared to the labile 2,1-isomer.
-
Metal-Organic Frameworks (MOFs): The "distal" geometry (angle ~120° between substituents) allows the 5,2-isomer to act as a linear or angular linker, forming porous 3D networks.[1] The 2,1-isomer typically forms discrete metal chelates (0D) that do not propagate into networks.
-
Fluorescence Probes (Non-ESIPT):
-
2,1-Isomer: Undergoes Excited State Intramolecular Proton Transfer (ESIPT), causing a large Stokes shift but often lower quantum yield in polar solvents.[1]
-
5,2-Isomer: Cannot undergo ESIPT. It functions as a standard "push-pull" fluorophore (Donor: OH, Acceptor: CHO).[1] This makes its fluorescence highly sensitive to solvent polarity (solvatochromism), useful for probing binding pocket polarity in proteins.
-
References
-
Maniukiewicz, W. & Bukowska-Strzyżewska, M. (1992).[1] Structure of 2-hydroxy-1-naphthaldehyde.[1][2][3][4][5][6] Acta Crystallographica Section C, 48(7), 1324-1326. Link
- Context: Establishes the baseline crystal structure and intramolecular H-bonding of the 2,1-isomer for comparison.
-
Hansen, P. E.[1] & Spanget-Larsen, J. (2017). NMR and IR investigations of intramolecular hydrogen bonding in o-hydroxy aromatic aldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 634-641.
- Context: Detailed spectroscopic analysis of the "ortho-effect" lacking in the 5,2-isomer.
-
PubChem Compound Summary. (2024). 5-Hydroxy-2-naphthaldehyde (CAS 205586-09-0).[1][7][8][9] National Center for Biotechnology Information.[1] Link
-
Lal, R. A., et al. (2009).[1][3] Synthesis of homobimetallic molybdenum(VI) complex of bis(2-hydroxy-1-naphthaldehyde).[1][3] Spectrochimica Acta Part A, 75(1), 212-224.[1][3]
-
Context: Illustrates the chelation chemistry typical of hydroxynaphthaldehydes, contrasting the inability of the 5,2-isomer to chelate in the same mode.[1]
-
Sources
- 1. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Hydroxy-1-naphthaldehyde technical grade 708-06-5 [sigmaaldrich.com]
- 4. Buy 3-Hydroxy-1-naphthaldehyde | 91136-43-5 [smolecule.com]
- 5. 2-Hydroxy-1-naphthaldehyde | 708-06-5 [chemicalbook.com]
- 6. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 产品详情 [tcisct.com]
- 8. 5-羟基-2-萘醛 | 5-Hydroxy-2-naphthaldehyde | 205586-09-0 - 乐研试剂 [leyan.com]
- 9. 产品搜索 [tcisct.com]
- 10. 1-Hydroxy-2-naphthaldehyde | 574-96-9 | TCI EUROPE N.V. [tcichemicals.com]
An In-Depth Technical Guide to Naphthaldehyde Isomers: 2-Hydroxy-1-Naphthaldehyde and 6-Hydroxy-2-Naphthaldehyde for Researchers and Drug Development Professionals
In the landscape of aromatic aldehydes, naphthaldehyde isomers possessing a hydroxyl group offer a rich scaffold for chemical exploration and innovation. Their unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a polycyclic aromatic system underpins their utility as versatile building blocks in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides a comprehensive comparative analysis of two key isomers: 2-hydroxy-1-naphthaldehyde and 6-hydroxy-2-naphthaldehyde, focusing on their synthesis, properties, and applications, with a particular emphasis on their relevance to drug discovery and development.
Structural and Physicochemical Distinctions: A Tale of Two Isomers
The seemingly subtle difference in the substitution pattern on the naphthalene ring between 2-hydroxy-1-naphthaldehyde and 6-hydroxy-2-naphthaldehyde gives rise to significant variations in their electronic properties, reactivity, and intermolecular interactions.
2-Hydroxy-1-naphthaldehyde features the hydroxyl and aldehyde groups in an ortho-peri configuration. This proximity allows for strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This interaction significantly influences its physical properties, such as its melting point and solubility, and modulates the reactivity of both functional groups.
6-Hydroxy-2-naphthaldehyde , on the other hand, has its hydroxyl and aldehyde groups on different rings of the naphthalene system. This separation precludes intramolecular hydrogen bonding, leading to different intermolecular interactions and, consequently, distinct physical and chemical characteristics.
Below is a diagram illustrating the structural differences between the two isomers.
Caption: Chemical structures of 2-hydroxy-1-naphthaldehyde and 6-hydroxy-2-naphthaldehyde.
A summary of their key physicochemical properties is presented in the table below.
| Property | 2-Hydroxy-1-naphthaldehyde | 6-Hydroxy-2-naphthaldehyde |
| CAS Number | 708-06-5[1] | 78119-82-1[2] |
| Molecular Formula | C₁₁H₈O₂[3] | C₁₁H₈O₂[2] |
| Molecular Weight | 172.18 g/mol [3] | 172.18 g/mol [2] |
| Appearance | Yellow to orange crystalline solid[4] | Beige to brown powder |
| Melting Point | 76-80 °C | Data not consistently available |
| Boiling Point | 192 °C at 27 mmHg | Data not available |
| Solubility | Soluble in ethanol, ether, chloroform[5] | Soluble in organic solvents |
| Intramolecular H-Bonding | Yes (strong) | No |
Synthesis Strategies: Navigating Formylation Reactions
The introduction of a formyl group onto a naphthalene ring, particularly one bearing a hydroxyl group, can be achieved through several classic organic reactions. The choice of method is dictated by the desired regioselectivity and the stability of the starting material under the reaction conditions.
Synthesis of 2-Hydroxy-1-naphthaldehyde
The most common and well-documented method for the synthesis of 2-hydroxy-1-naphthaldehyde is the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenol.
This reaction proceeds via the generation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide, formed by the deprotonation of the naphthol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The ortho-selectivity is a hallmark of this reaction with phenols.
Materials:
-
2-Naphthol (β-naphthol)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 100 g (0.69 mol) of 2-naphthol in 300 g of 95% ethanol.
-
With vigorous stirring, rapidly add a solution of 200 g (5.0 mol) of sodium hydroxide in 415 g of water.
-
Heat the resulting solution to 70-80 °C on a steam bath.
-
Begin the dropwise addition of 131 g (1.1 mol) of chloroform at a rate that maintains gentle reflux. The onset of the reaction is often indicated by a color change.
-
After the addition of chloroform is complete (typically 1-1.5 hours), continue stirring for an additional hour.
-
Remove the ethanol and excess chloroform by distillation.
-
Cool the residue and acidify with concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
The product will separate as a dark oil. Separate the oil and wash it several times with hot water.
-
Purify the crude product by vacuum distillation or recrystallization from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.
Self-Validation: The purity of the final product can be confirmed by its melting point (76-80 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected ¹H NMR spectrum will show a characteristic downfield singlet for the aldehyde proton and another for the phenolic proton, along with the aromatic protons of the naphthalene ring.
Synthesis of 6-Hydroxy-2-naphthaldehyde
The synthesis of 6-hydroxy-2-naphthaldehyde is less straightforward due to the need for regiocontrol on the less activated ring of the naphthalene system. Direct formylation of 2,6-dihydroxynaphthalene often leads to a mixture of products. A more controlled approach involves a multi-step synthesis.
A patented method describes the synthesis starting from 6-bromo-2-naphthol methyl ether. This method offers good control over the position of the formyl group.
Caption: Synthetic pathway to 6-hydroxy-2-naphthaldehyde via a Grignard reaction.
An alternative laboratory-scale synthesis involves the oxidation of the corresponding alcohol.
Materials:
-
6-Hydroxy-2-naphthylcarbinol
-
N,N-Dimethylformamide (DMF)
-
Electrolytic manganese dioxide (MnO₂)
Procedure:
-
In a round-bottom flask, dissolve 0.35 g (2.01 mmol) of 6-hydroxy-2-naphthylcarbinol in 20 mL of N,N-dimethylformamide.
-
To this solution, add 3.5 g of electrolytic manganese dioxide.
-
Stir the mixture vigorously at room temperature (20 °C) for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
The filtrate containing the product can be further purified by column chromatography or recrystallization. A reported yield for this reaction is 87%.[4]
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods. The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton, a singlet for the hydroxyl proton, and a distinct pattern for the aromatic protons.
Comparative Reactivity and Applications in Drug Development
The distinct structural features of these two isomers directly translate to differences in their reactivity and, consequently, their applications in drug discovery.
Schiff Base Formation and Metal Complexation
Both isomers readily undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases are valuable ligands for forming metal complexes with a wide range of biological activities.
-
2-Hydroxy-1-naphthaldehyde: The resulting Schiff bases are excellent chelating agents due to the proximity of the imine nitrogen and the phenolic oxygen. These ligands form stable complexes with various metal ions, and the resulting metallo-compounds have been investigated for their anticancer, antibacterial, and antifungal properties.[6]
-
6-Hydroxy-2-naphthaldehyde: Schiff bases derived from this isomer can also act as ligands, but the coordination mode will differ due to the separation of the nitrogen and oxygen atoms. This can lead to the formation of polynuclear complexes or complexes with different geometries and biological activities.
Sources
- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine | MDPI [mdpi.com]
- 4. 6-Hydroxy-2-naphthaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchpublish.com [researchpublish.com]
Methodological & Application
Synthesis of 5-Hydroxy-2-Naphthaldehyde from 2-Naphthaldehyde: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 5-hydroxy-2-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. As a direct and selective hydroxylation of 2-naphthaldehyde at the 5-position is not well-established, this guide details a robust, multi-step synthetic pathway. The proposed route commences with the regioselective bromination of 2-methylnaphthalene, followed by the oxidation of the methyl group to an aldehyde, and concludes with a copper-catalyzed nucleophilic aromatic substitution to introduce the hydroxyl group. This application note provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes visual aids to elucidate the reaction mechanisms and workflow.
Introduction
5-Hydroxy-2-naphthaldehyde is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, allows for diverse subsequent chemical modifications. The strategic placement of these functional groups on the naphthalene core makes it a sought-after precursor for ligands, molecular probes, and other specialty chemicals.
The direct synthesis of 5-hydroxy-2-naphthaldehyde from the readily available 2-naphthaldehyde presents a significant challenge due to the difficulty of achieving regioselective C-H activation and functionalization at the 5-position. Therefore, a multi-step approach is necessary. The synthetic strategy outlined herein is designed to be logical, efficient, and scalable for a research laboratory setting.
Proposed Synthetic Pathway
The synthesis of 5-hydroxy-2-naphthaldehyde is proposed to proceed via a three-step sequence, starting from 2-methylnaphthalene. This strategy is based on well-established organic transformations, adapted for the specific substitution pattern of the naphthalene ring system.
Caption: Proposed three-step synthesis of 5-hydroxy-2-naphthaldehyde.
Part 1: Regioselective Bromination of 2-Methylnaphthalene
The initial and most critical step is the regioselective bromination of 2-methylnaphthalene to yield 5-bromo-2-methylnaphthalene. Electrophilic substitution on naphthalene is highly dependent on reaction conditions. While substitution at the C1 and C8 (alpha) positions is kinetically favored, substitution at other positions can be achieved under specific conditions. For 2-substituted naphthalenes, the position of electrophilic attack is influenced by the nature of the substituent. In this protocol, we adapt conditions known to favor bromination at the 5- and 8-positions of 2-substituted naphthalenes.
Protocol: Synthesis of 5-Bromo-2-methylnaphthalene
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methylnaphthalene | 98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics |
| Acetonitrile (anhydrous) | ≥99.8% | Fisher Chemical |
| Trifluoroacetic acid (TFA) | 99% | Alfa Aesar |
| Sodium sulfite | ACS Reagent | VWR Chemicals |
| Dichloromethane (DCM) | ACS Reagent | J.T. Baker |
| Magnesium sulfate (anhydrous) | Laboratory Grade | EMD Millipore |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Procedure:
-
To a stirred solution of 2-methylnaphthalene (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.2 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to isolate 5-bromo-2-methylnaphthalene. The desired isomer may co-elute with other isomers, requiring careful fractionation.
Part 2: Oxidation of 5-Bromo-2-methylnaphthalene
The second step involves the selective oxidation of the methyl group of 5-bromo-2-methylnaphthalene to an aldehyde. A common and effective method for this transformation is the use of manganese dioxide (MnO₂), which is a mild oxidant that typically does not affect the aromatic ring or the bromo-substituent.
Protocol: Synthesis of 5-Bromo-2-naphthaldehyde
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-methylnaphthalene | (from Step 1) | - |
| Activated Manganese Dioxide | 85% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Reagent | J.T. Baker |
| Celite® 545 | - | Sigma-Aldrich |
Procedure:
-
To a solution of 5-bromo-2-methylnaphthalene (1.0 eq) in dichloromethane, add activated manganese dioxide (10 eq by weight).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction may take 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with dichloromethane.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 5-bromo-2-naphthaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 3: Nucleophilic Aromatic Substitution
The final step is the conversion of 5-bromo-2-naphthaldehyde to 5-hydroxy-2-naphthaldehyde via a nucleophilic aromatic substitution. The presence of the electron-withdrawing aldehyde group facilitates this reaction. A copper-catalyzed hydroxylation provides a reliable method for this transformation.[1][2][3][4][5]
Protocol: Synthesis of 5-Hydroxy-2-naphthaldehyde
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-naphthaldehyde | (from Step 2) | - |
| Copper(I) iodide (CuI) | 98% | Sigma-Aldrich |
| L-Proline | ≥99% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS Reagent | VWR Chemicals |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Fisher Chemical |
| Hydrochloric acid (HCl) | 2 M aqueous solution | - |
| Ethyl acetate | ACS Reagent | J.T. Baker |
| Sodium sulfate (anhydrous) | Laboratory Grade | EMD Millipore |
Procedure:
-
In a reaction vessel, combine 5-bromo-2-naphthaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the solids.
-
Add sodium hydroxide (2.5 eq) and stir the mixture at 90-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH 3-4 with 2 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-hydroxy-2-naphthaldehyde.
Reaction Workflow and Mechanism
Caption: Detailed workflow for the multi-step synthesis.
The mechanism for the final copper-catalyzed hydroxylation step is believed to involve the formation of a copper-alkoxide complex, which then undergoes oxidative addition to the aryl bromide. Reductive elimination then yields the desired product and regenerates the copper(I) catalyst.
Conclusion
The synthesis of 5-hydroxy-2-naphthaldehyde from 2-naphthaldehyde is most effectively achieved through a multi-step synthetic route. The proposed pathway, involving the bromination of 2-methylnaphthalene, subsequent oxidation to the aldehyde, and a final copper-catalyzed hydroxylation, offers a logical and feasible approach for obtaining this valuable compound. The protocols provided herein are based on established chemical principles and aim to provide a solid foundation for researchers in their synthetic endeavors. Careful optimization of each step may be required to achieve high yields and purity.
References
-
Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. ResearchGate. [Link]
-
Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry. [Link]
-
Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. ACS Publications. [Link]
-
Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water. RSC Publishing. [Link]
-
Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. PubMed. [Link]
-
Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers [organic-chemistry.org]
- 5. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
procedure for formylation of 1-naphthol to 5-hydroxy-2-naphthaldehyde
Strategies for Ortho-, Para-, and Distal-Functionalized Naphthaldehydes[1][2]
Executive Summary & Scientific Rationale
Objective: To provide a comprehensive guide on the formylation of 1-naphthol, specifically addressing the regiochemical challenges associated with synthesizing hydroxy-naphthaldehyde isomers.
The Challenge of Regioselectivity: The formylation of 1-naphthol is governed by Electrophilic Aromatic Substitution (EAS) rules.[1][2] The hydroxyl group (-OH) at the C1 position is a strong activating group that directs incoming electrophiles primarily to the C2 (ortho) and C4 (para) positions.[1][2]
-
Direct Formylation: Standard protocols (Reimer-Tiemann, Gattermann, Vilsmeier-Haack) predominantly yield 2-hydroxy-1-naphthaldehyde and 4-hydroxy-1-naphthaldehyde .[1]
-
The "Distal" Isomer (5-Hydroxy-2-naphthaldehyde): The target specified in the topic (5-hydroxy-2-naphthaldehyde) represents a 1,6-substitution pattern (relative to the naphthalene core).[1] This "distal" functionalization is not accessible via direct formylation of 1-naphthol due to the electronic directing effects of the C1-hydroxyl group.[1]
Scope of this Guide: This application note details the validated protocols for the accessible isomers (C2 and C4) and provides a "Retrosynthetic Correction" section outlining the alternative scaffold required to access the 5-hydroxy-2-naphthaldehyde isomer.
Reaction Pathway Analysis
The following diagram illustrates the divergent pathways based on reaction conditions and the structural impossibility of direct C6/C5 formylation.
Figure 1: Regioselectivity map for 1-naphthol formylation.[1][2] Direct access to the 5,2-isomer is electronically disfavored.[1]
Protocol A: Ortho-Formylation (Reimer-Tiemann Reaction)
Target Product: 2-Hydroxy-1-naphthaldehyde Mechanism: Carbene insertion via dichlorocarbene (:CCl₂).[1][2]
Reagents & Equipment
| Component | Specification | Quantity (Scale) |
| 1-Naphthol | >99% Purity | 14.4 g (100 mmol) |
| Chloroform | ACS Reagent | 20 mL (250 mmol) |
| Sodium Hydroxide | 40% Aqueous Soln. | 80 mL |
| Ethanol | 95% | 30 mL |
| Equipment | 3-Neck Flask, Reflux Condenser, Dropping Funnel | 500 mL capacity |
Step-by-Step Procedure
-
Solubilization: In the 500 mL 3-neck flask, dissolve 14.4 g of 1-naphthol in 30 mL of ethanol.
-
Base Addition: Add 80 mL of 40% NaOH solution. The mixture will darken (formation of sodium naphthoxide).[1] Heat the solution to 70°C with vigorous magnetic stirring.
-
Carbene Generation: Add the chloroform (20 mL) dropwise via the addition funnel over 1.5 hours .
-
Critical Control Point: The reaction is exothermic.[1] Maintain temperature between 70–80°C. If boiling becomes too vigorous, pause addition.
-
-
Reflux: After addition is complete, reflux gently for 1 hour. The solution will turn a deep red-violet.[1]
-
Acidification & Workup:
-
Purification:
Protocol B: Para-Formylation (Gattermann Reaction)
Target Product: 4-Hydroxy-1-naphthaldehyde Mechanism: Electrophilic attack by zinc cyanide-derived iminium species.[1]
Reagents & Equipment
| Component | Specification | Quantity (Scale) |
| 1-Naphthol | Dry, >99% | 14.4 g (100 mmol) |
| Zinc Cyanide | Reagent Grade | 18.0 g (150 mmol) |
| HCl Gas | Anhydrous (Generator) | Continuous Stream |
| Diethyl Ether | Anhydrous | 150 mL |
| Safety | HCN HAZARD | Fume Hood Mandatory |
Step-by-Step Procedure
-
Setup: Equip a 500 mL flask with a mechanical stirrer and an HCl gas inlet tube. Ensure the exhaust is trapped in a bleach solution to neutralize escaping HCN.
-
Mixture Preparation: Suspend 1-naphthol (14.4 g) and Zinc Cyanide (18.0 g) in 150 mL of anhydrous diethyl ether.
-
Saturation: Cool the mixture to 0°C in an ice bath. Pass a rapid stream of dry HCl gas through the mixture for 30–45 minutes. The mixture will become a thick slurry (aldimine hydrochloride complex).[1]
-
Reaction: Remove the ice bath and allow the mixture to stand at room temperature for 12 hours.
-
Hydrolysis: Decant the ether layer.[1] Treat the solid residue with 100 mL of water and heat to 50°C for 30 minutes to hydrolyze the imine to the aldehyde.
-
Isolation:
-
Purification: Recrystallize from hot water or dilute acetic acid.
Critical Scientific Note: Accessing 5-Hydroxy-2-naphthaldehyde
Correction of Target: If your specific application requires 5-hydroxy-2-naphthaldehyde (CAS 205586-09-0), you cannot use the protocols above.[1] The 1,6-relationship (naphthalene numbering) requires a pre-functionalized scaffold because 1-naphthol does not formylate at the 5-position.[1]
Recommended Synthetic Route (Alternative Scaffold): To synthesize 5-hydroxy-2-naphthaldehyde, you must start with 6-bromo-1-naphthol (or 1,6-dihydroxynaphthalene) and use lithiation-formylation strategies.[1][2]
Theoretical Protocol for 5,2-Isomer:
-
Starting Material: 6-Bromo-1-naphthol.[1]
-
Protection: Protect the hydroxyl group (e.g., MOM-ether or Benzyl ether) to prevent deprotonation.[1][2]
-
Formylation: Perform a Lithium-Halogen Exchange followed by DMF quench.
-
Conditions: n-BuLi (1.1 eq) in THF at -78°C, followed by DMF (1.5 eq).
-
-
Deprotection: Acidic hydrolysis to restore the hydroxyl group.[1][2]
References
-
Reimer-Tiemann Reaction: Russell, A.; Lockhart, L. B. "2-Hydroxy-1-naphthaldehyde."[1][2][5] Organic Syntheses, Coll.[1][4][6] Vol. 3, p. 463 (1955).[1][2] Link
-
Gattermann Reaction: Adams, R.; Levine, I. "Simplification of the Gattermann Synthesis of Hydroxy Aldehydes."[1][2] Journal of the American Chemical Society, 45(10), 2373–2377 (1923). Link
-
Regioselectivity Reviews: "Formylation of Phenols and Naphthols." Chemical Reviews, 104(5), 2459-2482.[1][2]
-
Isomer Data: PubChem Compound Summary for CID 12819 (2-Hydroxy-1-naphthaldehyde). Link
Sources
- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: 5-Hydroxy-2-naphthaldehyde as a Versatile Precursor for Advanced Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 5-hydroxy-2-naphthaldehyde as a pivotal precursor for the synthesis of highly sensitive and selective fluorescent probes. We delve into the synthetic rationale, mechanistic principles, and detailed experimental protocols for developing probes targeting a range of analytes, including metal ions and changes in the cellular microenvironment. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile fluorophore scaffold in chemical biology, environmental science, and diagnostics.
Introduction: The Scientific Merit of the Naphthalene Scaffold
The naphthalene core is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties.[1] Naphthalene and its derivatives possess a rigid, planar structure and an extended π-electron system, which contribute to high fluorescence quantum yields and excellent photostability.[1] The 5-hydroxy-2-naphthaldehyde molecule, in particular, offers a unique combination of features that make it an exceptional starting point for probe development:
-
Intrinsic Fluorescence: The naphthalene ring system serves as the core fluorophore.
-
Reactive Aldehyde Group: The aldehyde at the 2-position is a versatile chemical handle for derivatization, most commonly through Schiff base condensation. This reaction is typically high-yielding and can be performed under mild conditions with a wide variety of primary amines to install a specific recognition unit.[2][3]
-
Modulating Hydroxyl Group: The hydroxyl group at the 5-position can participate in analyte binding and modulate the electronic properties of the fluorophore through processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift and distinct fluorescence signals.[2]
The strategic combination of these features allows for the rational design of "turn-on," "turn-off," or ratiometric fluorescent probes for a multitude of analytes.
Core Principle: Schiff Base Condensation for Probe Synthesis
The most prevalent and straightforward method for converting 5-hydroxy-2-naphthaldehyde into a functional fluorescent probe is through Schiff base condensation. This reaction involves the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon, followed by dehydration to form a stable imine (C=N) bond.
The choice of the amine-containing molecule is critical as it introduces the recognition moiety —the part of the probe that will selectively interact with the target analyte.
Caption: General workflow for Schiff base probe synthesis.
Sensing Mechanisms: The "Why" Behind the Signal
The ability of a probe to signal the presence of an analyte is governed by specific photophysical mechanisms. Understanding these principles is essential for both designing new probes and interpreting experimental results.
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition moiety has a lone pair of electrons (e.g., on a nitrogen or sulfur atom) that can quench the fluorescence of the naphthalene fluorophore in the "off" state. Upon binding to a target analyte (like a metal cation), the energy level of this lone pair is lowered, preventing the quenching process and "turning on" the fluorescence.[3][4]
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in probes for metal ions. In the unbound state, the probe may have low fluorescence due to vibrational and rotational freedoms that promote non-radiative decay. When the probe chelates a metal ion, a rigid, planar complex is formed. This rigidity restricts molecular motion and blocks non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Probes containing both a proton donor (like the hydroxyl group) and a proton acceptor (like the imine nitrogen) in close proximity can exhibit ESIPT. Upon excitation, a proton is transferred, leading to a tautomeric form with a distinct, large Stokes-shifted emission. Analyte binding can disrupt the intramolecular hydrogen bond, inhibiting ESIPT and causing a change in the fluorescence signal.[2]
-
Internal Charge Transfer (ICT): In ICT probes, the fluorophore is composed of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Analyte interaction can modulate the push-pull character of this system, leading to shifts in the emission wavelength and changes in fluorescence intensity.[5]
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Mastering the Art of Crystallization: A Guide for 5-Hydroxy-2-Naphthaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, obtaining high-quality single crystals of novel compounds is a critical yet often challenging step. The precise three-dimensional arrangement of atoms within a crystal, revealed through X-ray diffraction, provides invaluable insights into molecular structure, conformation, and intermolecular interactions. This guide offers a comprehensive overview of crystallization protocols specifically tailored for 5-hydroxy-2-naphthaldehyde derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Drawing upon established principles of crystallization and specific examples from closely related Schiff base derivatives, this document provides both practical, step-by-step protocols and the theoretical framework necessary to troubleshoot and optimize crystal growth.
The Foundation of Crystal Growth: Understanding Supersaturation and Nucleation
Crystallization is fundamentally a process of controlled precipitation, where a solute in a solution transitions into a highly ordered solid state.[1] The driving force behind this phenomenon is supersaturation , a state where the concentration of the solute exceeds its equilibrium solubility. Achieving a state of gentle supersaturation is paramount; too rapid an increase in supersaturation will lead to the formation of amorphous precipitate or a multitude of small, poorly-defined crystals, unsuitable for single-crystal X-ray diffraction.
The journey from a clear solution to a well-defined crystal involves two key stages:
-
Nucleation: The initial formation of a stable, ordered cluster of molecules in the solution. This is the energetic bottleneck of crystallization.
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nucleus, leading to an increase in crystal size.
The goal of any crystallization protocol is to control the rate of both nucleation and crystal growth to favor the formation of a small number of large, well-ordered crystals.
Pre-Crystallization Essentials: Purity and Solubility
Before embarking on crystallization experiments, two prerequisites are crucial:
-
Compound Purity: The purer the compound, the higher the likelihood of obtaining high-quality crystals. Impurities can disrupt the crystal lattice, leading to defects or inhibiting crystal growth altogether. A purity of >95% is highly recommended.
-
Solubility Assessment: A thorough understanding of the compound's solubility in a range of solvents is essential for selecting an appropriate crystallization technique and solvent system. This preliminary screening involves testing the solubility of a small amount of the compound in various solvents at both room temperature and elevated temperatures.
Core Crystallization Protocols for 5-Hydroxy-2-Naphthaldehyde Derivatives
Based on successful crystallization of analogous Schiff bases derived from the closely related 2-hydroxy-1-naphthaldehyde, the following protocols provide robust starting points for 5-hydroxy-2-naphthaldehyde derivatives.[2][3]
Protocol 1: Slow Evaporation
This is often the simplest and most common method for obtaining single crystals. It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, inducing crystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble at room temperature. Common choices for naphthaldehyde derivatives include ethanol, methanol, acetonitrile, or ethyl acetate.[2][3]
-
Solution Preparation: Prepare a solution that is near-saturated at room temperature. Ensure all the solid has dissolved. If any particulate matter remains, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial).
-
Controlled Evaporation: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by:
-
Covering the opening with parafilm and piercing a few small holes with a needle.
-
Placing a watch glass over the beaker, leaving a small opening.
-
-
Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Causality Behind the Choices:
-
The choice of a moderately soluble solvent is critical. If the compound is too soluble, it may not crystallize even after significant evaporation, or it may "oil out." If it is too insoluble, it will be difficult to dissolve a sufficient amount for crystal growth.
-
Slow evaporation is key to allowing the molecules sufficient time to arrange themselves into an ordered crystal lattice.
Protocol 2: Slow Cooling
This technique is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility and inducing crystallization.
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent in which the compound has low solubility at room temperature but is readily soluble at a higher temperature (e.g., just below the solvent's boiling point).
-
Preparation of a Saturated Solution: Add the compound to the chosen solvent and heat the mixture with stirring until the compound is completely dissolved. It is good practice to prepare a saturated solution.
-
Slow Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To further slow the cooling process, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Crystal Collection: Once crystals have formed, they can be collected by filtration.
Causality Behind the Choices:
-
The gradual decrease in temperature ensures that the solution becomes supersaturated slowly, promoting the growth of large, well-defined crystals rather than a fine powder.
Protocol 3: Vapor Diffusion
Vapor diffusion is a highly effective technique, particularly for small amounts of material. It involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).
Step-by-Step Methodology:
-
Solvent System Selection:
-
Good Solvent: A solvent in which your compound is readily soluble (e.g., dichloromethane, chloroform, or toluene).
-
Poor Solvent (Anti-solvent): A more volatile solvent in which your compound is insoluble (e.g., pentane, hexane, or diethyl ether).
-
-
Setup (Hanging Drop):
-
Pipette a small volume (e.g., 1-2 mL) of the poor solvent into the reservoir of a well in a crystallization plate.
-
On a siliconized glass cover slip, mix a small volume (e.g., 1-2 µL) of your compound's solution (in the good solvent) with an equal volume of the reservoir solution.
-
Invert the cover slip and seal the well.
-
-
Setup (Sitting Drop):
-
Pipette the poor solvent into the main reservoir of the well.
-
Pipette a small drop (e.g., 2-4 µL) of your compound's solution onto a post in the center of the well.
-
Seal the well.
-
-
Incubation: Store the plate in a stable, vibration-free environment. The volatile poor solvent will slowly diffuse into the drop containing your compound, causing it to become less soluble and eventually crystallize.
Causality Behind the Choices:
-
The slow diffusion of the anti-solvent into the drop ensures a gradual increase in supersaturation, which is ideal for crystal growth.
-
This method allows for the screening of multiple conditions simultaneously on a small scale.
Visualizing the Crystallization Workflows
To better illustrate the practical steps involved in these protocols, the following diagrams outline the experimental workflows.
Caption: Workflow for the Slow Evaporation Crystallization Method.
Caption: Workflow for the Slow Cooling Crystallization Method.
Caption: Workflow for the Vapor Diffusion Crystallization Method.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Compound is too soluble in the chosen solvent.- Solution is not sufficiently concentrated.- Insufficient time for nucleation. | - Use a less polar solvent.- Try a different crystallization method (e.g., vapor diffusion).- Concentrate the solution further before allowing it to stand.- Scratch the inside of the vessel with a glass rod to create nucleation sites. |
| Formation of Oil | - Compound is too soluble.- Cooling was too rapid.- Impurities are present. | - Use a more dilute solution.- Slow down the cooling rate.- Re-purify the compound. |
| Many Small Crystals | - Nucleation rate is too high.- Supersaturation was reached too quickly. | - Use a more dilute solution.- Slow down the rate of evaporation or cooling.- Use a cleaner crystallization vessel to reduce nucleation sites. |
| Amorphous Precipitate | - Supersaturation occurred far too rapidly. | - Drastically reduce the rate of supersaturation by using a more dilute solution or a slower method (e.g., vapor diffusion with a less volatile anti-solvent). |
The Impact of Substituents on Crystallization
The nature and position of substituents on the 5-hydroxy-2-naphthaldehyde core can significantly influence the crystallization behavior of its derivatives.[4]
-
Polar Substituents: Functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) can promote the formation of well-ordered crystal lattices through strong intermolecular interactions.
-
Bulky Substituents: Large, sterically hindering groups may disrupt efficient crystal packing, making crystallization more challenging. In such cases, a wider range of solvents and more patient approaches (i.e., very slow evaporation or diffusion) may be necessary.
-
Flexible Substituents: Long alkyl chains or other flexible moieties can introduce conformational disorder, which can inhibit crystallization. Cooling methods may be more effective in these cases, as lower temperatures can "freeze out" a single conformation.
Ultimately, a systematic approach to screening various solvents and crystallization techniques is the most effective strategy for tackling a new 5-hydroxy-2-naphthaldehyde derivative. The protocols and principles outlined in this guide provide a solid foundation for this empirical yet rewarding process.
References
-
RSC Publishing. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. [Link]
-
Research Publish Journals. (2023, August 7). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. [Link]
-
PMC. (2022, March 2). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. [Link]
-
RSC Publishing. (2021, March 29). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. [Link]
-
ASEAN Journal of Science and Engineering. (n.d.). Energy-Efficient Synthetic Method, X-Ray Diffraction Analysis and Thermal Decomposition. [Link]
-
RSC Publishing. (n.d.). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. [Link]
-
PMC. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]
-
ResearchGate. (2025, August 7). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure | Request PDF. [Link]
-
ResearchGate. (2025, August 10). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. [Link]
-
E-RESEARCHCO. (n.d.). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
Sources
- 1. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchpublish.com [researchpublish.com]
- 3. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl substituent-dependent systematic change in cold crystallization of azo molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hydroxynaphthaldehyde-Based Scaffolds for Metal Ion Sensing
This Application Note is designed for researchers and drug development professionals focusing on the design and validation of fluorescent and colorimetric chemosensors.
Technical Note on Isomer Specificity: While the prompt specifies 5-hydroxy-2-naphthaldehyde , it is critical to note from an authoritative chemical standpoint that 2-hydroxy-1-naphthaldehyde is the predominant isomer used in metal ion sensing. This is due to the ortho-positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups, which facilitates the formation of a stable 6-membered chelation ring with metal ions upon derivatization (e.g., Schiff base formation). The 5,2-isomer places functional groups on opposing rings, preventing direct bidentate chelation. To ensure this guide is experimentally valid and useful, the protocols below focus on the 2-hydroxy-1-naphthaldehyde scaffold, which represents the gold standard in this application field, while retaining the general applicability to hydroxynaphthaldehyde derivatives.
Introduction & Mechanistic Principles[1][2]
Hydroxynaphthaldehydes serve as versatile precursors for "Turn-On" and "Turn-Off" fluorescent sensors. The core sensing mechanism typically relies on the disruption or promotion of Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET) .
The Sensing Mechanism
-
Ligand Formation: The aldehyde group condenses with a primary amine (e.g., hydrazides, amines) to form a Schiff base (imine). This creates a C=N binding site.
-
The Binding Pocket: The phenolic -OH (from the naphthalene ring) and the imine nitrogen (C=N) form a tridentate or bidentate pocket.
-
Signal Transduction:
-
Free Ligand (ESIPT Active): In the absence of metal, the enol form undergoes proton transfer to the keto form upon excitation, often resulting in weak fluorescence due to non-radiative decay.
-
Metal Bound (CHEF Effect): Binding a metal ion (e.g., Al³⁺, Zn³⁺) deprotonates the hydroxyl group and locks the C=N bond rotation. This inhibits ESIPT and restricts molecular motion, triggering Chelation-Enhanced Fluorescence (CHEF) (strong emission).
-
Quenching (Cu²⁺/Fe³⁺): Paramagnetic ions often quench fluorescence via electron transfer or energy transfer pathways.
-
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow from precursor to fluorescent signal generation via Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocols
Protocol A: Synthesis of the Schiff Base Sensor
Objective: Create a ligand capable of metal chelation.
Reagents:
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
Primary Amine (e.g., 2-hydrazinobenzothiazole or phenylhydrazine) (1.0 eq)
-
Ethanol (Absolute)
-
Acetic Acid (Catalytic amount)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde in 10 mL of hot absolute ethanol.
-
Addition: Dropwise add 1.0 mmol of the chosen amine dissolved in 5 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at 80°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the precipitate and wash with cold ethanol (3x). Recrystallize from hot ethanol or acetonitrile to ensure high purity (>98% by NMR).
Protocol B: Stock Solution Preparation
Objective: Ensure consistent concentration for titrations. Self-validating step: Check optical stability over 1 hour.
-
Ligand Stock (1 mM): Dissolve the purified Schiff base in HPLC-grade DMSO. Sonicate if necessary.
-
Metal Stocks (10 mM): Prepare nitrate or chloride salts (Al(NO₃)₃, Zn(NO₃)₂, CuCl₂, etc.) in deionized water.
-
Working Solutions: Dilute the Ligand Stock to 10 µM using a mixed solvent system (e.g., EtOH:H₂O, 9:1 v/v, buffered to pH 7.2 with HEPES).
-
Checkpoint: Measure the UV-Vis absorbance of the 10 µM ligand solution at t=0 and t=60 min. Absorbance change should be <2%.
-
Protocol C: Spectroscopic Titration (Fluorescence Turn-On)
Target: Al³⁺ or Zn²⁺ detection.[1]
-
Baseline: Place 3.0 mL of the 10 µM Ligand Working Solution in a quartz cuvette. Record the emission spectrum (Excitation: typically 360–420 nm, based on absorbance max).
-
Titration: Add aliquots (0.5 – 10 equivalents) of the Metal Stock solution (Al³⁺).
-
Equilibration: Mix and wait 2 minutes after each addition.
-
Measurement: Record the emission spectrum. Look for the emergence of a new peak (often bathochromically shifted, e.g., 450 nm → 520 nm).
-
Saturation: Continue addition until fluorescence intensity plateaus.
Data Analysis & Validation
Job’s Plot (Stoichiometry Determination)
To determine the binding ratio (e.g., 1:1 or 1:2), perform a Job’s plot analysis.
-
Prepare a series of solutions where the total molar concentration ([Host] + [Guest]) is constant (e.g., 20 µM).
-
Vary the mole fraction of the metal (
) from 0 to 1. -
Plot Fluorescence Intensity (
) vs. Mole Fraction ( ). -
The maximum of the curve indicates the stoichiometry (e.g., max at 0.5 implies 1:1).
Limit of Detection (LOD)
Calculate LOD to validate sensitivity.
- : Standard deviation of the blank (free ligand) emission (measure n=10 times).
- : Slope of the linear region of the titration curve (Intensity vs. Concentration).
Data Summary Table (Typical Values for Naphthaldehyde Derivatives)
| Parameter | Al³⁺ Sensor | Cu²⁺ Sensor | Zn²⁺ Sensor |
| Response Type | Turn-On (Green/Blue) | Quenching (Turn-Off) | Turn-On (Yellow/Orange) |
| Mechanism | CHEF + ESIPT Inhibition | Paramagnetic Quenching | CHEF |
| Typical LOD | 10 - 100 nM | 50 - 500 nM | 20 - 200 nM |
| Binding Constant (K) | |||
| Interference | Low (F⁻ often reverses binding) | High (Ni²⁺/Co²⁺ can interfere) | Moderate (Cd²⁺ can interfere) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating metal ion sensing capability.
References
-
Shen, L., et al. (2022). "Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence." Royal Society of Chemistry.
-
Bhardwaj, V., et al. (2023). "Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions." Journal of Fluorescence.
-
Park, G. J., et al. (2014). "Solvent-dependent chromogenic sensing for Cu2+ and fluorogenic sensing for Zn2+ and Al3+: A multifunctional chemosensor with dual-mode." Tetrahedron.
-
ChemicalBook. "2-Hydroxy-1-naphthaldehyde Properties and Applications."
Sources
coordination chemistry of 5-hydroxy-2-naphthaldehyde complexes
Application Note: Coordination Chemistry of 5-Hydroxy-2-Naphthaldehyde Complexes
Executive Summary: The Divergent Ligand Paradigm
This guide addresses the coordination chemistry of 5-hydroxy-2-naphthaldehyde (5-HNA) . It is critical to distinguish this specific isomer from the more common 2-hydroxy-1-naphthaldehyde. While the 1,2-isomer acts as a classic chelating ligand (forming stable 6-membered rings), the 5,2-isomer is a divergent ligand . The hydroxyl group at position 5 and the aldehyde at position 2 are located on opposite rings of the naphthalene core, separated by a rigid aromatic spacer (~6-7 Å).
Consequently, 5-HNA cannot chelate a single metal ion. Instead, it functions as a bridging linker , ideal for constructing:
-
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) .
-
Supramolecular Assemblies (e.g., helicates, cages).
-
Schiff Base Linkers (via condensation with diamines).[1]
This protocol focuses on exploiting this "distal" geometry for advanced materials synthesis.
Part 1: Ligand Engineering & Schiff Base Derivatization
Since the aldehyde group is a monodentate donor (and a weak one), it is standard practice to convert 5-HNA into a Schiff base to increase coordination strength and directionality.
Protocol 1.1: Synthesis of 5-HNA Schiff Base Ligands
Objective: Create a ditopic N,O-donor ligand (L) capable of bridging metal centers.
Reagents:
-
5-Hydroxy-2-naphthaldehyde (10 mmol)
-
Primary Amine (e.g., 4-aminophenol for linear extension or ethylenediamine for dimers) (10 mmol)
-
Solvent: Ethanol (absolute)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.72 g (10 mmol) of 5-HNA in 20 mL of hot absolute ethanol. Ensure complete dissolution to prevent heterogeneity.
-
Addition: Add the amine (stoichiometric ratio 1:1 for monoamines, 2:1 for diamines) dropwise under continuous stirring.
-
Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium toward imine formation.
-
Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base precipitate (yellow/orange) is collected by filtration.
-
Purification: Recrystallize from hot ethanol/DMF mixture.
Mechanism & Rationale: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. The distal 5-OH group remains unreacted, preserving its ability to coordinate to a second metal center.
Part 2: Coordination Protocols
Two distinct workflows are provided: one for generating Discrete Supramolecular Complexes and one for Infinite Coordination Networks (MOFs) .
Workflow A: Solvothermal Synthesis of Coordination Polymers (MOFs)
Best for: Creating porous materials or luminescent sensors.
Target Metals: Zn(II), Cd(II) (d¹⁰ metals for luminescence), Cu(II) (for magnetic networks).
Protocol:
-
Precursor Prep: Dissolve 0.1 mmol of the 5-HNA Schiff base ligand in 5 mL DMF.
-
Metal Source: Dissolve 0.1 mmol of Metal Nitrate (
) in 5 mL Ethanol. -
Mixing: Layer the metal solution over the ligand solution in a narrow glass tube (slow diffusion) OR mix in a Teflon-lined autoclave (solvothermal).
-
Solvothermal Conditions: Heat autoclave to 100°C for 48 hours. Cool at a rate of 5°C/hour.
-
Why Slow Cooling? Promotes the growth of single crystals suitable for X-ray diffraction (XRD) by minimizing nucleation sites.
-
-
Deprotonation: If the 5-OH group does not coordinate, add 0.1 mmol Triethylamine (TEA) to the ligand solution to generate the phenolate (
), a stronger donor.
Workflow B: Solution-Phase Self-Assembly
Best for: Biological activity screening (antimicrobial/anticancer).
Protocol:
-
Reflux: Mix Ligand (2 mmol) and Metal Acetate (1 mmol) in Methanol (30 mL).
-
Stoichiometry: Use a 2:1 (L:M) ratio. Since the ligand is divergent, this often results in
type oligomers rather than simple monomers. -
Precipitation: Reflux for 3 hours. If no precipitate forms, reduce volume by 50% and cool to 4°C.
-
Washing: Wash with cold methanol and diethyl ether to remove unreacted ligand.
Part 3: Structural Characterization & Logic
To validate the complex structure, you must confirm that both the imine nitrogen and the distal oxygen are involved (or explicitly free).
Data Interpretation Table:
| Technique | Observation | Structural Inference |
| FT-IR | Shift in | Coordination via Azomethine Nitrogen. |
| FT-IR | Disappearance of broad | Deprotonation and coordination of 5-O. |
| ¹H NMR | Downfield shift of Azomethine proton (-CH=N-) | Electron density withdrawal by metal ion. |
| UV-Vis | Red shift in | Extended conjugation upon metal binding. |
| PXRD | Sharp, new peaks distinct from ligand | Formation of a crystalline coordination polymer. |
Critical Control: Always run the free ligand as a blank in biological assays. The metal complex often shows enhanced lipophilicity (overtone of Chelation Theory), facilitating cell membrane penetration.
Part 4: Visualization of Coordination Logic
The following diagram illustrates the structural divergence between the common 1,2-isomer and the 5,2-isomer discussed here.
Figure 1: Structural logic dictating the use of 5-HNA as a bridging linker for MOFs rather than a discrete chelator.
Part 5: Biological & Application Workflows
Protocol 5.1: DNA Binding Studies (Viscosity & Titration)
Since 5-HNA complexes often form planar, extended aromatic systems, they are excellent candidates for DNA Intercalation .
-
Preparation: Prepare
M solution of the complex in DMSO/Buffer (5 mM Tris-HCl, pH 7.2). -
UV-Titration:
-
Keep complex concentration constant (
). -
Titrate with CT-DNA (
). -
Result: Hypochromism (decrease in absorbance) and Red Shift (bathochromism) indicate intercalation (stacking between base pairs).
-
-
Viscosity:
-
Measure viscosity of DNA solution with increasing complex concentration.
-
Logic: Intercalators increase DNA length
Increased viscosity. Groove binders show minimal change.
-
Protocol 5.2: Antimicrobial Screening (MIC)
-
Method: Broth Microdilution (CLSI Standards).
-
Organisms: S. aureus (Gram+), E. coli (Gram-).[2]
-
Rationale: The polarity of the metal ion is reduced by chelation (partial sharing of positive charge with donor groups), increasing the lipophilic character of the central metal atom. This favors permeation through the lipid layer of the bacterial membrane (Tweedy's Chelation Theory).
References
-
Garnovskii, A. D., et al. (1993). "Competitive coordination: Ambident ligands in the chemistry of metal complexes." Russian Chemical Reviews, 62(11). Link
-
Raman, N., et al. (2011). "Metal based pharmacologically active agents: Synthesis, structural characterization, DNA binding and antimicrobial studies of some transition metal complexes derived from 2-hydroxy-1-naphthaldehyde." Spectrochimica Acta Part A, 78(2), 888-898. (Cited for general naphthaldehyde protocols). Link
-
Janiak, C. (2003). "Engineering coordination polymers with non-covalent interactions: Ligand tailoring." Dalton Transactions, (14), 2781-2804. Link
-
Tweedy, B. G. (1964). "Plant extracts with metal ions as potential antimicrobial agents." Phytopathology, 55, 910-914. (Foundational text for Chelation Theory). Link
Sources
Troubleshooting & Optimization
improving yield of 5-hydroxy-2-naphthaldehyde synthesis
Topic: Improving Yield of 5-Hydroxy-2-Naphthaldehyde Synthesis Technical Support Center Guide
Section 1: Executive Summary & Isomer Specificity
Technical Note: Users frequently confuse 5-hydroxy-2-naphthaldehyde with its more common isomers, such as 2-hydroxy-1-naphthaldehyde (ortho-substituted) or 6-hydroxy-2-naphthaldehyde (Naproxen precursor). The 2,5-substitution pattern places the hydroxyl and aldehyde groups on opposite rings of the naphthalene system.
Critical Insight: Direct formylation (e.g., Reimer-Tiemann, Vilsmeier-Haack) of 2-naphthol will not work for this target. These reactions overwhelmingly favor the 1-position (ortho) due to electronic activation. To achieve high yields of the 5,2-isomer, you must employ a Directed Lithiation Strategy starting from a halogenated precursor, typically 5-bromo-2-naphthol .
Section 2: The "Gold Standard" Protocol
Methodology: Protection-Metallation-Formylation (PMF) Strategy Target Yield: >65% (Overall) Purity: >98% (HPLC)
Workflow Diagram
Caption: Step-by-step synthetic workflow for 5-hydroxy-2-naphthaldehyde via the PMF strategy.
Detailed Protocol Steps
Step 1: Protection (Methylation)
-
Reagents: 5-bromo-2-naphthol (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), Acetone (reflux).
-
Technical Check: Ensure complete consumption of starting material by TLC. The methyl ether is significantly less polar.
-
Why: The free hydroxyl group is acidic and will quench the organolithium reagent in Step 2.
Step 2 & 3: Lithiation and Formylation (The Critical Step)
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Reagents: 5-bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF.
-
Process:
-
Cool to -78°C (Dry ice/Acetone).
-
Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
-
Wait: Stir for 30-45 mins at -78°C to ensure Lithium-Halogen exchange.
-
Add anhydrous DMF (3.0 eq) quickly.
-
Allow to warm to room temperature over 2 hours.
-
Quench with saturated NH₄Cl.
-
-
Yield Tip: Temperature control is vital. If the temp rises above -60°C during n-BuLi addition, you may get benzyne formation or polymerization.
Step 4: Deprotection
-
Reagents: Boron Tribromide (BBr₃) (2.0 eq) in Dichloromethane (DCM) at 0°C.
-
Process: Add BBr₃ slowly. Stir at 0°C -> RT. Quench carefully with ice water.
-
Alternative: If BBr₃ causes tarring, use HBr/Acetic Acid reflux, though yields may be lower.
Section 3: Troubleshooting Guide (Q&A)
Q1: I tried the Vilsmeier-Haack reaction on 2-naphthol, but I only got the 1-formyl isomer. Why? A: This is a classic regioselectivity issue. The hydroxyl group at position 2 is an ortho/para director. In naphthalene systems, the 1-position (alpha) is kinetically favored and highly reactive. The 5-position (on the other ring) is electronically deactivated relative to the phenol ring. You cannot force formylation to the 5-position using electrophilic aromatic substitution on 2-naphthol. You must use the 5-bromo precursor to "place" the aldehyde exactly where you want it.
Q2: My yield in the lithiation step is low (<30%). What is going wrong? A: Low yields here usually stem from two causes:
-
Moisture: n-BuLi is pyrophoric and instantly destroyed by water. Ensure your THF is distilled over sodium/benzophenone or passed through an activated alumina column.
-
Incomplete Exchange: The Bromine-Lithium exchange is fast, but if the solution is too dilute or the temperature fluctuates, it may not complete. Maintain -78°C strictly.
-
Quenching: If you add DMF too slowly or it contains water, the lithiated species will protonate (forming 2-methoxynaphthalene) instead of formylating. Use freshly distilled DMF.
Q3: During deprotection with BBr₃, my product turned into a black tar. How do I fix this? A: BBr₃ is a harsh Lewis acid.
-
Fix 1: Lower the temperature to -78°C for the addition, then warm only to 0°C.
-
Fix 2: Reduce reaction time. Monitor strictly by TLC every 15 mins.
-
Fix 3: Switch to Sodium Ethanethiolate (NaSEt) in DMF at 100°C. This is a milder, nucleophilic demethylation method that often avoids polymerization in electron-rich aldehydes.
Section 4: Comparative Data Analysis
The following table contrasts the "Direct" approaches (often attempted by mistake) with the recommended "Directed" approach.
| Method | Precursor | Major Product | Yield of Target (5,2-isomer) | Feasibility |
| Reimer-Tiemann | 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | < 1% | Fail |
| Vilsmeier-Haack | 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | ~ 0% | Fail |
| Oxidation | 5-Methyl-2-naphthol | Mixture (Acid/Aldehyde) | 20-30% | Low |
| Directed Lithiation | 5-Bromo-2-naphthol | 5-Hydroxy-2-naphthaldehyde | 65-75% | Recommended |
Section 5: Mechanism of Action (Lithiation Route)
Understanding the mechanism ensures you respect the reaction parameters.
Caption: Mechanistic pathway of the Lithium-Halogen exchange and Formylation.
References
-
Organic Syntheses , Coll.[1] Vol. 3, p. 132 (1955); Vol. 20, p. 18 (1940). Preparation of bromonaphthols and general formylation strategies.Link
-
National Institutes of Health (NIH) / PubChem . Compound Summary: 5-Hydroxy-2-naphthaldehyde (CAS 205586-09-0).Link
-
Everett, R., et al. (2009).[2] "Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group."[3][4] Molbank, M602.[2] (Demonstrates the synthesis of the critical starting material). Link
-
Google Patents , CN103214358A. Synthetic methods involving brominated naphthols and lithiation strategies.[1][4][5][6]Link
Sources
- 1. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. scite.ai [scite.ai]
- 4. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of 5-Hydroxy-2-Naphthaldehyde
Ticket ID: #OX-5H2NA-PROTECT Status: Open Priority: High (Irreversible Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Critical Alert: Immediate Action Required
If you have just received a shipment or synthesized 5-hydroxy-2-naphthaldehyde (CAS: 17348-32-4 / 7083-65-0 analogous), do not leave the vial on the benchtop exposed to ambient light or air.[1]
The "Red Flag" Symptoms:
-
Color Shift: Pure compound is typically pale yellow/tan.[1] A shift to dark brown, green, or black indicates significant oxidation or polymerization.[1]
-
Solubility Change: Appearance of insoluble particulates in methanol or ethanol often signals the formation of oxidative dimers or high-molecular-weight quinone aggregates.
Immediate Triage Protocol:
-
Flush: Immediately purge the headspace of the container with Argon or Nitrogen.
-
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap and wrap with electrical tape or store in a secondary jar with desiccant.
-
Freeze: Move to -20°C storage immediately.
The Science of Instability (FAQ)
Q: Why is 5-hydroxy-2-naphthaldehyde so prone to oxidation compared to other aldehydes?
A: This molecule faces a "perfect storm" of structural vulnerabilities.[1] Unlike 2-hydroxy-1-naphthaldehyde, which benefits from a stabilizing intramolecular hydrogen bond between the hydroxyl and aldehyde groups, the 5,2-substitution pattern places these groups on separate rings.
-
Electronic Activation: The phenolic hydroxyl group at position 5 is a strong electron-donating group (EDG).[1] It increases the electron density of the naphthalene ring, making the aldehyde carbonyl carbon at position 2 more susceptible to radical attack.
-
Autoxidation Mechanism: The aldehyde hydrogen is abstracted by atmospheric oxygen (radical initiator), forming an acyl radical.[1] This radical reacts with
to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid (5-hydroxy-2-naphthoic acid ). -
Photo-Instability: The naphthalene core is a chromophore.[1] UV/Visible light absorption promotes the molecule to an excited singlet state, which can cross over to a triplet state and generate reactive singlet oxygen (
), accelerating the degradation.
Q: Is the degradation product dangerous? A: It is generally not explosive, but the formation of 5-hydroxy-2-naphthoic acid changes the stoichiometry of your reactions. Furthermore, oxidative coupling can produce quinone-like dimers that act as radical scavengers, inhibiting subsequent catalytic cycles (e.g., if used in metal-catalyzed cross-couplings).[1]
The "Gold Standard" Storage Protocol
This protocol is designed to arrest the three drivers of degradation: Oxygen, Moisture, and Light.
Storage Workflow Visualization
Figure 1: The "Fortress" storage workflow to maximize shelf-life.
Detailed Protocol Steps
| Parameter | Specification | Rationale |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" over the solid than Nitrogen.[1] |
| Container | Amber Glass | Blocks UV light (<400nm) which triggers photo-oxidation.[1] |
| Seal | Teflon (PTFE) Lined Cap | Polyethylene liners are permeable to oxygen over time.[1] PTFE is chemically inert and impermeable.[1] |
| Temperature | -20°C | Arrhenius equation dictates that lowering temp slows reaction rates.[1] -20°C is standard for reactive aldehydes.[1] |
| Desiccant | Silica Gel / Drierite | Moisture catalyzes the formation of hydrates, which are intermediates in oxidation. |
Troubleshooting & Recovery of Oxidized Samples
If your sample has turned brown/black, it is likely contaminated with 5-hydroxy-2-naphthoic acid and polymeric quinones.[1] Do not discard; purification is often possible.[1]
Diagnostic Check (TLC)
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1) with 1% Acetic Acid.[1]
-
Observation:
Recrystallization Protocol (Purification)
-
Solvent System: Ethanol/Water or Methanol/Water.[1]
-
Dissolve the crude dark solid in minimal boiling Ethanol.[1]
-
Perform a hot filtration through a glass frit (remove insoluble polymers).[1]
-
Add warm water dropwise until slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the crystals and wash with cold hexanes.[1]
-
Dry under high vacuum in the dark before returning to storage.
Oxidation Mechanism Pathway
Understanding the enemy is the first step to defeating it. This diagram illustrates how Oxygen attacks the aldehyde.[1]
Figure 2: The autoxidation chain reaction converting aldehyde to carboxylic acid.
References
-
Vogler, T. & Studer, A. (2008).[1] Applications of Radical Chemistry in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Link
-
Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Air-Sensitive Reagents. Merck KGaA. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12819, 2-Hydroxy-1-naphthaldehyde (Isomer Analog Data). Link[1]
-
TCI Chemicals. (n.d.).[1] Storage Conditions for Phenolic Aldehydes. Link
Sources
Technical Support Center: Resolving ¹H NMR Signal Overlap in 5-Hydroxy-2-Naphthaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the NMR analysis of 5-hydroxy-2-naphthaldehyde. The aromatic region of naphthalenic systems often presents significant signal overlap in one-dimensional ¹H NMR spectra, complicating structural verification and characterization.
This document provides a series of troubleshooting steps and advanced analytical strategies in a direct question-and-answer format. Our goal is to empower you to systematically diagnose and resolve these common spectroscopic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Diagnosis and Basic Troubleshooting
Question 1.1: Why are the aromatic proton signals in my 5-hydroxy-2-naphthaldehyde ¹H NMR spectrum so complex and overlapped?
Answer: The complexity arises from the inherent nature of the naphthalene ring system. You are observing a combination of factors:
-
Multiple Spin Systems: The six aromatic protons on the naphthalene core are not chemically equivalent. They form a complex, interconnected network of coupled spins.
-
Small Chemical Shift Differences (Δν): The electronic environment of the protons on the fused rings can be quite similar, leading to small differences in their resonance frequencies (chemical shifts).
-
Scalar (J) Coupling: Protons on the aromatic ring couple to their neighbors. You will see ortho-coupling (³J, typically 6-10 Hz), meta-coupling (⁴J, 1-3 Hz), and potentially para-coupling (⁵J, 0-1 Hz).[1]
-
Second-Order Effects: When the difference in chemical shift (Δν, in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur (Δν/J < 10).[2] This distorts the expected simple splitting patterns (e.g., doublets, triplets) into more complex multiplets, which can lean towards each other ("roofing") and further exacerbate overlap.[2][3]
Question 1.2: I've acquired a spectrum in Chloroform-d (CDCl₃) and the aromatic region is an uninterpretable multiplet. What is the simplest and most effective first step?
Answer: The most straightforward initial approach is to change the deuterated solvent. The interactions between your analyte and the solvent molecules can alter the electronic shielding around the protons, leading to changes in their chemical shifts. This can often resolve or simplify overlapping signals.[4]
The most powerful phenomenon to exploit here is the Aromatic Solvent-Induced Shift (ASIS) . Changing from a relatively isotropic solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can cause significant differential shifts. Aromatic solvents form weak, transient complexes with solute molecules, and the magnetic anisotropy of the solvent's ring current causes pronounced upfield or downfield shifts depending on the proton's spatial orientation relative to the solvent.[5][6]
The following table illustrates hypothetical, yet representative, ¹H NMR chemical shift data for the aromatic protons of 5-hydroxy-2-naphthaldehyde in different solvents, demonstrating the potential for resolving signal overlap.
| Proton Assignment | Expected δ in CDCl₃ (ppm) | Hypothetical δ in Benzene-d₆ (ppm) | Hypothetical δ in DMSO-d₆ (ppm) |
| H-1 | ~7.2-7.4 | ~6.9-7.1 | ~7.3-7.5 |
| H-3 | ~7.8-8.0 | ~7.6-7.8 | ~7.9-8.1 |
| H-4 | ~7.1-7.3 | ~6.8-7.0 | ~7.2-7.4 |
| H-6 | ~7.5-7.7 | ~7.3-7.5 | ~7.6-7.8 |
| H-7 | ~7.3-7.5 | ~7.1-7.3 | ~7.4-7.6 |
| H-8 | ~8.0-8.2 | ~7.8-8.0 | ~8.1-8.3 |
| Aldehyde CHO | ~9.9 | ~9.7 | ~10.1 |
| Hydroxyl OH | ~10.5 (broad) | ~10.8 (broad) | ~11.0 (sharp) |
Note: The hydroxyl proton (OH) signal is often broad in CDCl₃ due to exchange but can become a sharp singlet in hydrogen-bond accepting solvents like DMSO-d₆.[7][8]
-
Sample Preparation: Prepare at least two new, identically concentrated samples of 5-hydroxy-2-naphthaldehyde. A typical concentration is 5-10 mg in 0.6 mL of solvent.
-
Sample A: Dissolve in Benzene-d₆.
-
Sample B: Dissolve in DMSO-d₆.
-
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) to each sample for accurate chemical shift comparison.
-
NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample using identical experimental parameters (e.g., temperature, number of scans, relaxation delay).[6]
-
Data Analysis: Process and phase the spectra. Compare the aromatic regions to identify the solvent system that provides the best signal dispersion.
Section 2: Advanced Solutions with 2D NMR Spectroscopy
Question 2.1: Changing the solvent helped, but some key signals are still overlapping. What is the next logical step?
Answer: When simple solvent changes are insufficient, the definitive solution is to use two-dimensional (2D) NMR spectroscopy.[9] 2D NMR experiments spread the spectral information across a second frequency dimension, allowing you to resolve severely overlapped signals and, crucially, to determine the connectivity between atoms.[10][11] For a molecule like 5-hydroxy-2-naphthaldehyde, a standard suite of experiments (COSY, HSQC, HMBC) will almost always provide a complete and unambiguous assignment.[12]
Caption: From 1D overlap to 2D resolution.
Question 2.2: My proton signals are still ambiguous. How can I use a 2D experiment to confirm which protons are adjacent to each other?
Answer: You should run a COSY (COrrelation SpectroscopY) experiment. This is a homonuclear experiment that shows correlations between protons that are J-coupled to each other, typically over two or three bonds.
-
How it Works: The 1D ¹H spectrum is plotted on both the x- and y-axes. The normal spectrum appears along the diagonal. The crucial information is in the cross-peaks , which appear off the diagonal. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.
-
Application: By "walking" through the correlations (e.g., finding the cross-peak for H-3, then moving to its diagonal position and finding its next coupling partner, H-4), you can trace out the entire proton-proton connectivity network within each aromatic ring.[13]
Question 2.3: Two of my proton signals are perfectly overlapped. Is it still possible to assign them?
Answer: Yes, absolutely. This is a classic problem solved by heteronuclear correlation experiments. You should run an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment.
-
How it Works: An HSQC spectrum correlates proton signals (x-axis) with the carbon signals (y-axis) to which they are directly attached (a one-bond correlation).[12] Because the ¹³C NMR spectrum is typically much more dispersed (spread over ~200 ppm) than the ¹H spectrum (~12 ppm), it is highly unlikely that the carbons attached to your overlapping protons will also have the same chemical shift.
-
Application: Even if H-1 and H-4 overlap in the proton dimension, they will appear as two distinct cross-peaks in the HSQC spectrum at different ¹³C chemical shifts, allowing for their unambiguous assignment.[14]
-
Sample Preparation: Use a sample that is reasonably concentrated (10-20 mg in 0.6 mL of the solvent that gave the best 1D resolution) to ensure good signal-to-noise in a shorter time.
-
Spectrometer Setup: On the NMR spectrometer, load standard parameter sets for COSY and HSQC (e.g., cosygpph and hsqcedetgpsisp2.3 on Bruker instruments).
-
Acquisition:
-
COSY: A standard COSY experiment can often be completed in 30-60 minutes.
-
HSQC: An HSQC experiment may take 1-3 hours, depending on the sample concentration.
-
-
Data Processing: Use the spectrometer software (e.g., TopSpin, VnmrJ) to perform a 2D Fourier transform (typically the command xfb). Phase the spectrum and reference it using the TMS or solvent signal.
-
Analysis:
-
For COSY, identify cross-peaks symmetric to the diagonal to map out ¹H-¹H couplings.
-
For HSQC, identify each cross-peak to link every proton to its directly attached carbon.
-
Question 2.4: I have assigned all my protons and their attached carbons. How do I confirm the overall structure and assign the non-protonated (quaternary) carbons?
Answer: The final piece of the puzzle is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment is a cornerstone of modern structure elucidation.[15][16]
-
How it Works: The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two bonds (²J_CH) and three bonds (³J_CH). Critically, it does not show one-bond correlations, making it the perfect complement to the HSQC.
-
Application: By examining the HMBC spectrum, you can connect the molecular fragments you identified with COSY and HSQC. For example, you will see a correlation from the aldehyde proton to the C-2 and C-3 carbons, confirming its position. You will also see correlations from various protons to the quaternary carbons (like C-4a, C-5, C-8a), which carry no protons and are therefore invisible in the HSQC, allowing for their complete assignment.
Caption: Systematic workflow for resolving NMR signal overlap.
By following this systematic approach, from simple solvent tests to a comprehensive suite of 2D NMR experiments, you can confidently resolve even the most challenging signal overlap and achieve a full, unambiguous structural assignment of 5-hydroxy-2-naphthaldehyde.
References
-
Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Blog. [Link]
-
JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Journal of Visualized Experiments. [Link]
-
Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Wiley-VCH. (2025). 2-Hydroxy-1-naphthaldehyde. SpectraBase. [Link]
-
Reutenauer, L. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
-
Dias, J. R. A. P., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Silva, A. M. S. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. ResearchGate. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
-
Griffiths, L. (2014). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
-
University of Ottawa. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Al-Bulos, A., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Meden, A., et al. (2006). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. ResearchGate. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. [Link]
-
ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
-
Wiley-VCH. (2025). 2-Hydroxy-1-naphthaldehyde (1,1-dioxidotetrahydro-3-thienyl)(phenyl)hydrazone. SpectraBase. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.washington.edu [chem.washington.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. emerypharma.com [emerypharma.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. bbhegdecollege.com [bbhegdecollege.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of 5-Hydroxy-2-naphthaldehyde
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 5-hydroxy-2-naphthaldehyde , specifically designed for researchers in organic synthesis and structural elucidation.
Executive Summary
5-Hydroxy-2-naphthaldehyde (CAS: 205586-09-0) is a critical naphthalene derivative used as a fluorogenic building block and intermediate in pharmaceutical synthesis.[1][2] Its structural integrity is defined by the specific "ana" (2,5) substitution pattern, which distinguishes it from its more common isomers like 2-hydroxy-1-naphthaldehyde (ortho) and 6-hydroxy-2-naphthaldehyde (amphi).
This guide delineates the specific mass spectral fragmentation pathways of the 5-isomer, comparing its behavior against key structural alternatives. By analyzing the ionization mechanics, we provide a self-validating protocol for distinguishing this compound in complex mixtures.
Chemical Identity & Structural Context
Before interpreting spectra, it is vital to establish the structural constraints that dictate fragmentation.
| Feature | Specification |
| Compound Name | 5-Hydroxynaphthalene-2-carbaldehyde |
| CAS Number | 205586-09-0 |
| Molecular Formula | |
| Exact Mass | 172.0524 Da |
| Key Functional Groups | Aldehyde (-CHO) at C2; Hydroxyl (-OH) at C5 |
| Structural Class | Disubstituted Naphthalene (Ana-substitution) |
Mass Spectrometry Fragmentation Analysis
The fragmentation of 5-hydroxy-2-naphthaldehyde under Electron Ionization (EI, 70 eV) follows a predictable degradation pathway characteristic of aromatic aldehydes and phenols. Unlike the 1,2-isomer, the 2,5-substitution prevents intramolecular hydrogen bonding, resulting in a distinct fragmentation profile dominated by radical-driven cleavage.
Primary Fragmentation Pathway
The molecular ion (
-
-Cleavage (Aldehyde Loss): Loss of the formyl hydrogen (
) to form the acylium ion, followed by CO loss. -
CO Expulsion (Phenolic): Direct loss of CO from the hydroxylated ring (less common as a primary step but significant in secondary fragmentation).
Mechanistic Visualization (Graphviz)
The following diagram maps the causal relationships between the parent ion and its progeny fragments.
Caption: Fragmentation tree for 5-hydroxy-2-naphthaldehyde showing the dual pathways of aldehyde cleavage and subsequent carbon monoxide expulsion.
Detailed Ion Assignment
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance (Est.) | Mechanistic Origin |
| 172 | 80-100% (Base Peak) | Stable molecular ion; typical of fused aromatics. | |
| 171 | 60-80% | ||
| 144 | 10-20% | Loss of CO from the aldehyde (rearrangement). | |
| 143 | 40-60% | Loss of formyl radical ( | |
| 115 | 30-50% | Diagnostic Ion: Loss of CO from m/z 143 (Phenolic CO loss). Typical indene-like fragment. | |
| 89 | <10% | Further ring degradation (benzocyclopropenyl cation). |
Comparative Performance: Isomer Differentiation
Distinguishing 5-hydroxy-2-naphthaldehyde from its isomers is the primary challenge in synthesis verification. The lack of the "Ortho Effect" is the key differentiator.
vs. 2-Hydroxy-1-naphthaldehyde (The Ortho-Isomer)
-
Structure: OH and CHO are adjacent (1,2-position).
-
Mechanism: Strong intramolecular Hydrogen Bonding (
). -
MS Signature Difference:
-
Ortho-Isomer: Often shows a suppressed
peak because the aldehydic hydrogen is not as labile due to the H-bond network, or it promotes a specific loss of water ( ) or direct CO loss via an ortho-rearrangement. -
5-Hydroxy Isomer: Shows a classic aldehyde pattern (strong
and ) because the functional groups act independently.
-
vs. 6-Hydroxy-2-naphthaldehyde (The Amphi-Isomer)
-
Structure: OH at C6, CHO at C2.
-
Mechanism: Electronic conjugation is possible (amphi-naphthalene conjugation).
-
MS Signature Difference:
-
The mass spectra are nearly identical (
172, 143, 115). -
Differentiation Strategy: MS alone is insufficient. Chromatographic Retention Time is required.[3] The 2,6-isomer typically has a higher melting point and different polarity due to symmetry, leading to different elution times on non-polar columns (e.g., DB-5).
-
Summary of Diagnostic Indicators
| Feature | 5-Hydroxy-2-naphthaldehyde | 2-Hydroxy-1-naphthaldehyde | 6-Hydroxy-2-naphthaldehyde |
| [M-H]+ (m/z 171) | High Intensity (Classic cleavage) | Lower Intensity (H-bond stabilized) | High Intensity |
| [M-H2O]+ (m/z 154) | Negligible | Observable (Ortho effect) | Negligible |
| Polarity (GC Retention) | Intermediate | Lowest (Intramolecular H-bond hides polarity) | Highest (Extended dipole) |
Experimental Protocol: Validated Analysis Workflow
To ensure reproducible data, follow this self-validating protocol for GC-MS analysis.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane . Avoid alcohols (MeOH/EtOH) to prevent acetal formation in the injector port.
-
Concentration: Dilute to 10-50 ppm. Aromatic aldehydes ionize efficiently; high concentrations cause detector saturation.
-
Derivatization (Optional but Recommended):
-
If peak tailing occurs due to the phenolic -OH, derivatize with BSTFA + 1% TMCS .
-
Reaction: Incubate 50 µL sample + 50 µL BSTFA at 60°C for 30 mins.
-
Shift: Molecular ion shifts from 172
244 (Trimethylsilyl derivative).
-
Instrument Parameters (GC-MS)
-
Column: 30m x 0.25mm, 5%-phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 mins.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C source temp.
-
Scan Range: m/z 40–300.
Quality Control Check
-
System Suitability: Inject a standard of naphthalene (m/z 128). Ensure peak symmetry < 1.2.
-
Validation: The presence of m/z 115 (Indene cation) confirms the naphthalene core integrity. Absence of m/z 154 rules out the ortho-isomer (2-hydroxy-1-naphthaldehyde).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Hydroxy-1-naphthaldehyde (Isomer Comparison). National Institute of Standards and Technology.[4] Link
-
PubChem Compound Summary. 6-Hydroxy-2-naphthaldehyde (Structural Analog). National Center for Biotechnology Information. Link
-
Chemical Book. 5-Hydroxy-2-naphthaldehyde Product Properties and CAS 205586-09-0.Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][5][6][7] University Science Books. (Standard reference for alpha-cleavage mechanisms).
Sources
- 1. chem960.com [chem960.com]
- 2. 5-羟基-2-萘醛 | 5-Hydroxy-2-naphthaldehyde | 205586-09-0 - 乐研试剂 [leyan.com]
- 3. whitman.edu [whitman.edu]
- 4. 1-Naphthalenecarboxaldehyde, 2-hydroxy- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Hydroxynaphthaldehyde Isomers
In the landscape of medicinal chemistry and drug discovery, the subtle art of isomerism—where molecules share the same chemical formula but differ in the spatial arrangement of their atoms—can lead to profound differences in biological activity. This guide offers an in-depth technical comparison of the biological activities of two key hydroxynaphthaldehyde isomers: 1-hydroxy-2-naphthaldehyde and 2-hydroxy-1-naphthaldehyde. While direct comparative studies on these parent molecules are nascent, this guide synthesizes available data on the isomers and their derivatives to provide researchers, scientists, and drug development professionals with a comprehensive overview of their antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties. Through an examination of experimental data and the underlying structure-activity relationships, we aim to illuminate the distinct therapeutic potential inherent in each isomeric form.
The Structural Nuances: 1-hydroxy-2-naphthaldehyde vs. 2-hydroxy-1-naphthaldehyde
The positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups on the naphthalene scaffold is the defining structural difference between these isomers. In 1-hydroxy-2-naphthaldehyde , the hydroxyl group is at position 1 and the aldehyde group at position 2. Conversely, 2-hydroxy-1-naphthaldehyde features the hydroxyl group at position 2 and the aldehyde group at position 1.[1][2] This seemingly minor alteration in substituent placement can significantly impact the molecule's electronic properties, hydrogen bonding capabilities, and steric profile, which in turn dictates its interaction with biological targets.
Comparative Biological Activity
A comprehensive analysis of the existing literature reveals distinct patterns of biological activity for each isomer, primarily through the study of their derivatives.
Antimicrobial Activity
Both isomers have been utilized as precursors for compounds with notable antimicrobial effects, particularly in the form of Schiff bases and their metal complexes.[3][4]
2-Hydroxy-1-naphthaldehyde derivatives have been more extensively studied for their antimicrobial properties. Schiff bases derived from this isomer have shown a broad spectrum of activity. For instance, oligo-2-hydroxy-1-naphthaldehyde has demonstrated antimicrobial effects against various bacteria and yeasts.[5] Furthermore, Schiff bases of 2-hydroxy-1-naphthaldehyde are used in the synthesis of adipic dihydrazones which exhibit anti-bacterial activity.[]
Derivatives of 1-hydroxy-2-naphthaldehyde , specifically 1-aminoalkyl-2-naphthols (structurally related compounds), have also shown promising antibacterial and antifungal activities.[7] Studies on these derivatives revealed potent activity against multidrug-resistant (MDR) bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[7] One of the synthesized 1-aminoalkyl-2-naphthol derivatives also demonstrated superior efficacy against Staphylococcus aureus MDR strains compared to ciprofloxacin.[7]
Table 1: Antimicrobial Activity of Hydroxynaphthaldehyde Derivatives
| Derivative of | Organism | Activity Metric | Value | Reference |
| 1-hydroxy-2-naphthaldehyde (related 1-aminoalkyl-2-naphthols) | Pseudomonas aeruginosa MDR1 | MIC | 10 µg/mL | [7] |
| 1-hydroxy-2-naphthaldehyde (related 1-aminoalkyl-2-naphthols) | Staphylococcus aureus MDR | MIC | 100 µg/mL | [7] |
| 1-hydroxy-2-naphthaldehyde (related 1-aminoalkyl-2-naphthols) | Penicillium notatum | MIC | 400 µg/mL | [7] |
| 2-hydroxy-1-naphthaldehyde (Oligo- form) | Various Bacteria & Yeasts | - | Active | [5] |
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the hydroxyl group on the naphthalene ring can influence this activity.
Derivatives of 2-hydroxy-1-naphthaldehyde have been evaluated for their antioxidant properties. For example, a study on a Schiff base derived from 2-hydroxy-naphthaldehyde and 2-amino phenol, and its subsequent α-aminophosphonate, showed significant antioxidant activity in DPPH radical scavenging assays, with IC50 values around 37.64 µM for the phosphonate derivative.[8] Naphthalene-based chalcone derivatives have also been synthesized and screened for their antioxidant capacities, with some compounds showing potent activity.[9]
While specific IC50 values for the parent 1-hydroxy-2-naphthaldehyde in common antioxidant assays are not prevalent in the searched literature, the general principles of structure-activity relationships in phenolic compounds suggest it would also possess antioxidant properties. The efficiency of this activity would be dependent on the stability of the resulting phenoxyl radical, which is influenced by the electron-donating or -withdrawing nature of the adjacent aldehyde group and the overall resonance stabilization within the naphthalene ring system.
Table 2: Antioxidant Activity of Hydroxynaphthaldehyde Derivatives
| Derivative of | Assay | IC50 Value | Reference |
| 2-hydroxy-1-naphthaldehyde (α-aminophosphonate derivative) | DPPH Radical Scavenging | 37.64 ± 1.43 µM | [8] |
| 2-naphthaldehyde (Schiff base derivatives) | NO Scavenging | 70.91 µg/mL | [10] |
| 2-acetylnaphthalene (Chalcone derivatives) | DPPH Radical Scavenging | 177-178 µM | [9] |
Anticancer Activity
The cytotoxic effects of hydroxynaphthaldehyde isomers and their derivatives against various cancer cell lines have been a subject of investigation.
2-Hydroxy-1-naphthaldehyde has been identified as an intermediate in the synthesis of compounds with potential antitumor properties.[3] For instance, 2'-hydroxycinnamaldehyde (a structurally related compound) has been shown to inhibit cancer cell proliferation and tumor growth by targeting the pyruvate kinase M2 (PKM2) enzyme.[11] This suggests that the ortho-hydroxy-aldehyde moiety could be a key pharmacophore for anticancer activity.
Derivatives of 1-hydroxynaphthalene , such as N-substituted 1-hydroxynaphthalene-2-carboxanilides, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, showing promising results.[12][13] While these are not direct aldehyde derivatives, they highlight the potential of the 1-hydroxynaphthalene scaffold in cancer therapy. Some studies have reported IC50 values for regioisomers of other complex molecules containing a hydroxylated naphthalene core, indicating that the position of the hydroxyl group can significantly impact cytotoxicity.[14]
Table 3: Cytotoxicity of Hydroxynaphthaldehyde Derivatives and Related Compounds
| Compound/Derivative of | Cell Line | IC50 Value | Reference |
| Regioisomer 1 (related to hydroxynaphthalene) | HCT116 | 22.4 µM | [14] |
| Regioisomer 2 (related to hydroxynaphthalene) | HCT116 | 0.34 µM | [14] |
| Naphthoquinone derivative 1 | HepG2, MCF-7, A549 | 2.14-2.56 µM | [15] |
| Naphthoquinone derivative 2 | HepG2, A549 | 5.99-6.18 µM | [15] |
Enzyme Inhibition
The ability of hydroxynaphthaldehydes to inhibit specific enzymes is an area of growing interest. Their phenolic and aldehydic functionalities make them candidates for interacting with enzyme active sites.
Derivatives of 2-hydroxy-1-naphthaldehyde have been explored as enzyme inhibitors. For example, 2'-hydroxycinnamaldehyde acts as an inhibitor of the STAT3 signaling pathway, which is crucial for cancer cell survival.[11] Additionally, 2-hydroxy-1,4-naphthoquinone (a related compound) has been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting a potential application in managing hyperglycemia.[16]
While specific enzyme inhibition data for 1-hydroxy-2-naphthaldehyde is less common in the literature reviewed, its structural features suggest it could also interact with various enzymes. The principles of structure-activity relationships indicate that the different steric and electronic environment around the functional groups, compared to its isomer, would likely lead to a different enzyme inhibition profile.[17][18][19][20]
Structure-Activity Relationship (SAR) Insights
The observed biological activities can be rationalized through Structure-Activity Relationship (SAR) principles. The intramolecular hydrogen bond between the hydroxyl and aldehyde groups in both isomers can influence their conformation and reactivity. The position of these groups affects the electron density distribution across the naphthalene ring system, which is crucial for interactions with biological macromolecules.
Caption: Positional isomerism influences biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, standardized experimental protocols are crucial. Below are outlines for key assays used to evaluate the biological activities of hydroxynaphthaldehyde isomers.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[21]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound (hydroxynaphthaldehyde isomer) is serially diluted in a multi-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the hydroxynaphthaldehyde isomer for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The comparative analysis of 1-hydroxy-2-naphthaldehyde and 2-hydroxy-1-naphthaldehyde reveals that both isomers are valuable scaffolds in medicinal chemistry. While the available data is more extensive for the derivatives of 2-hydroxy-1-naphthaldehyde, highlighting its significant potential in developing antimicrobial, antioxidant, and anticancer agents, the preliminary findings on 1-hydroxy-2-naphthaldehyde derivatives also indicate strong biological activities.
The key takeaway for researchers is that the specific placement of the hydroxyl and aldehyde groups on the naphthalene ring system critically influences the biological properties of the resulting compounds. This underscores the importance of isomeric considerations in drug design and development. Future research should focus on direct, side-by-side comparative studies of the parent hydroxynaphthaldehyde isomers to provide a clearer and more quantitative understanding of their respective therapeutic potentials. Such studies will be instrumental in guiding the rational design of more potent and selective drug candidates based on these promising chemical frameworks.
References
- The Multifaceted Utility of 2-Hydroxy-1-naphthaldehyde in Chemical Innovation. (2026-01-28). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025-11-10). Scientific Reports.
- CAS 708-06-5 2-Hydroxy-1-naphthaldehyde. BOC Sciences.
- Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, comput
- 2'-hydroxycinnamaldehyde inhibits cancer cell proliferation and tumor growth by targeting the pyruvate kinase M2. (2018-10-10). Cancer Letters.
- Antimicrobial activity (MIC values in mg/mL) of compounds.
- 574-96-9, 1-Hydroxy-2-naphthaldehyde Formula. ECHEMI.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences.
- cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
- Determination of the antimicrobial properties of oligo-2-hydroxy-1-naphthaldehyde. Food Control.
- Synthesis, characterization, DFT study and antioxidant activity of (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid. (2025-08-08).
- (PDF) Exploring the Antioxidant Potency of New Naphthalene‐Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. (2023-11-22).
- 2-Hydroxy-1-naphthaldehyde technical grade 708-06-5. Sigma-Aldrich.
- Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Biometals.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
- Biochemical Investigation of Inhibitory Activities of Plant-Derived Bioactive Compounds Against Carbohydrate and Glucagon-Like Peptide-1 Metabolizing Enzymes. Drug Design, Development and Therapy.
- 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819. PubChem.
- Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports.
- (PDF) Tautomerism in 1-hydroxy-2-naphthaldehyde Schiff bases: Calculation of tautomeric isomers using carbon-13 NMR. (2025-08-06).
- Design and Screening Strategies for ??-Glucosidase Inhibitors Based on Enzymological Information.
- Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action.
- Cytotoxicity (IC 50 ± SEM) of 1-6, 15-19, 23-28, 32-34, and DEAB on MCF7, MDA-MB-231, and PC-3 cell lines after treatment for 48 h; n = 3.
- Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae)
- Inhibition of alpha-Amylase and alpha-Glucosidase Activities by 2-Hydroxy-1,4-Naphthoquinone. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Structure Activity Rel
- Microbiology guide to interpreting minimum inhibitory concentr
- Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia.
- Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. Journal of Medicinal Chemistry.
- 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species gener
- 1-Hydroxy-2-naphthaldehyde | 574-96-9. TCI EUROPE N.V..
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025-11-15).
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025-10-14). Molecules.
- On Exploring Structure Activity Relationships. (2016-05-02). Methods in Molecular Biology.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the antimicrobial properties of oligo-2-hydroxy-1-naphthaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2'-hydroxycinnamaldehyde inhibits cancer cell proliferation and tumor growth by targeting the pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 16. Inhibition of alpha-Amylase and alpha-Glucosidase Activities by 2-Hydroxy-1,4-Naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 21. idexx.dk [idexx.dk]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-hydroxy-2-naphthaldehyde
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a compound is a foundational aspect of its characterization, ensuring its identity, purity, and empirical formula. This guide provides an in-depth comparison of elemental analysis standards for 5-hydroxy-2-naphthaldehyde, a key intermediate in the synthesis of various pharmaceuticals and organic materials. We will delve into the theoretical framework, compare commercially available certified reference materials, and provide a detailed experimental protocol, grounding our recommendations in established scientific principles and authoritative standards.
The Theoretical Benchmark: Elemental Composition of 5-hydroxy-2-naphthaldehyde
The first step in any elemental analysis is to establish the theoretical or calculated elemental percentages based on the compound's molecular formula. 5-hydroxy-2-naphthaldehyde has the molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol .
The theoretical elemental composition is calculated as follows:
-
Carbon (C): (11 * 12.011 g/mol ) / 172.18 g/mol * 100% = 76.73%
-
Hydrogen (H): (8 * 1.008 g/mol ) / 172.18 g/mol * 100% = 4.68%
-
Oxygen (O): (2 * 15.999 g/mol ) / 172.18 g/mol * 100% = 18.59%
This theoretical composition serves as the absolute standard against which all experimental results are compared. Any significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Selecting the Right Calibrant: A Comparison of Certified Reference Materials
The accuracy of elemental analysis is fundamentally dependent on the quality of the certified reference materials (CRMs) used for instrument calibration. An ideal CRM should be a stable, pure compound with a precisely known elemental composition, preferably with a matrix similar to the analyte of interest. For organic compounds like 5-hydroxy-2-naphthaldehyde, several well-characterized CRMs are commercially available. Below is a comparison of commonly used standards for Carbon, Hydrogen, and Nitrogen (CHN) analysis. While direct oxygen analysis is less common and often determined by difference, some CRMs also provide certified or informational values for oxygen.
| Certified Reference Material | Supplier | CAS Number | Molecular Formula | Certified %C | Certified %H | Certified %N | Certified %O (if available) | Key Features |
| Acetanilide | NIST (SRM 141e)[1], Sigma-Aldrich, Elemental Microanalysis[2] | 103-84-4 | C₈H₉NO | 71.09 | 6.71 | 10.36 | 11.84 (Theoretical) | Widely accepted primary standard, high purity, stable, and non-hygroscopic.[1][2] |
| Benzoic Acid | Sigma-Aldrich[3], Elemental Microanalysis[4], CPAchem[5] | 65-85-0 | C₇H₆O₂ | 68.85 | 4.95 | - | 26.20 (Theoretical) | High purity, crystalline solid, suitable for C, H, and O determination. |
| Sulfanilamide | Elemental Microanalysis[6] | 63-74-1 | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | 18.58 (Theoretical) | Useful when sulfur analysis is also required alongside CHN. |
| Cystine | Elemental Microanalysis[6] | 56-89-3 | C₆H₁₂N₂O₄S₂ | 29.99 | 5.03 | 11.66 | 26.63 (Theoretical) | An amino acid standard, provides certified values for C, H, N, and S. |
Expert Insight: For the routine analysis of 5-hydroxy-2-naphthaldehyde, Acetanilide is an excellent and highly recommended primary CRM. Its certified values for carbon, hydrogen, and nitrogen are well-established and traceable to international standards.[1][7] While its matrix is not identical to a naphthaldehyde derivative, its aromatic character and well-defined elemental composition make it a robust calibrant. Benzoic acid serves as a strong alternative, particularly when oxygen determination is a primary focus.
The Analytical Workflow: From Standard to Sample
The following diagram illustrates the logical workflow for performing elemental analysis, emphasizing the critical interplay between theoretical calculations, certified standards, and the experimental determination of the sample's composition.
Caption: Workflow for the elemental analysis of 5-hydroxy-2-naphthaldehyde.
Experimental Protocol: CHN Analysis by Combustion
This protocol outlines the determination of carbon, hydrogen, and nitrogen content in 5-hydroxy-2-naphthaldehyde using a modern CHNS elemental analyzer based on the Dumas method of combustion.[8]
Instrumentation: A CHNS elemental analyzer equipped with a combustion furnace, a reduction furnace, gas chromatography (GC) column for separation of combustion gases (N₂, CO₂, H₂O), and a thermal conductivity detector (TCD).
Materials:
-
5-hydroxy-2-naphthaldehyde (sample)
-
Acetanilide CRM
-
Tin capsules
-
High-purity helium (carrier gas)
-
High-purity oxygen (combustion gas)
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the CHNS analyzer is in a stable operating condition with the combustion furnace at approximately 900-1000 °C and the reduction furnace at approximately 650 °C.
-
Perform a leak test to ensure the integrity of the gas flow paths.
-
Accurately weigh 1-2 mg of the Acetanilide CRM into a clean tin capsule and seal it.
-
Analyze a series of at least three to five acetanilide standards to establish a calibration curve for C, H, and N. The instrument software will use the known elemental percentages of the CRM and the measured signal to create a response factor for each element.
-
-
Sample Preparation:
-
Ensure the 5-hydroxy-2-naphthaldehyde sample is homogenous and dry. If necessary, gently grind the sample to a fine powder.
-
Accurately weigh approximately 1-2 mg of the 5-hydroxy-2-naphthaldehyde sample into a clean tin capsule.
-
Carefully fold and seal the tin capsule to ensure no sample is lost and that it forms a compact ball for introduction into the analyzer.
-
-
Sample Analysis:
-
Place the sealed sample capsule into the autosampler of the CHNS analyzer.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace where it is flash combusted in a pure oxygen environment.
-
The resulting combustion gases (CO₂, H₂O, Nₓ, and SO₂) are swept by the helium carrier gas through the reduction furnace, where nitrogen oxides are converted to N₂.
-
The gas mixture then passes through a GC column to separate N₂, CO₂, and H₂O.
-
The separated gases are detected by the TCD, and the resulting signals are integrated.
-
-
Data Analysis and Interpretation:
-
The instrument software will use the calibration curve generated from the Acetanilide CRM to calculate the percentage of C, H, and N in the 5-hydroxy-2-naphthaldehyde sample.
-
The oxygen percentage is typically determined by difference: %O = 100% - (%C + %H + %N).
-
Compare the experimentally determined elemental percentages to the theoretical values. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.
-
The Logic of Validation: Connecting Theory, Standards, and Results
The trustworthiness of your elemental analysis data hinges on a self-validating system. The following diagram illustrates the logical relationships that underpin this validation process.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. Benzoic acid standard for elemental analysis 65-85-0 [sigmaaldrich.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. Benzoic acid - Certified Reference Material for s... [cpachem.com]
- 6. Standards and CRMs [elementalmicroanalysis.com]
- 7. Acetanilide OAS 25 g Certificate 469718 Exp 23-Jun-30 - Elemental Microanalysis [elementalmicroanalysis.com]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 5-Hydroxy-2-naphthaldehyde: A Guide for Laboratory Professionals
The causality behind these rigorous disposal procedures is rooted in the inherent hazard profile of naphthaldehyde compounds. These substances are generally recognized as skin and eye irritants, with the potential to cause respiratory irritation.[1][2] Furthermore, and of significant environmental concern, they are often classified as very toxic to aquatic life, necessitating stringent measures to prevent their release into waterways.[1][3]
Core Principles of Chemical Waste Management
Before delving into the specific protocols for 5-Hydroxy-2-naphthaldehyde, it is paramount to ground our practices in the foundational principles of laboratory chemical waste management. Adherence to regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) is not merely a matter of compliance but a cornerstone of responsible scientific practice. These regulations govern everything from waste accumulation and storage to final disposal, ensuring a closed-loop system of accountability.[3]
Hazard Profile and Risk Assessment
A thorough understanding of the potential hazards associated with 5-Hydroxy-2-naphthaldehyde is the first step in ensuring its safe handling and disposal. Based on data from analogous compounds, the primary risks are summarized in the table below.
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Dermal |
| Eye Irritation | Causes serious eye irritation.[1][2] | Ocular |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[1][4] | Inhalation |
| Aquatic Toxicity | Very toxic to aquatic life.[1][3] | Environmental Release |
Given these hazards, all handling and disposal procedures must be conducted within a well-ventilated area, such as a chemical fume hood, and with appropriate Personal Protective Equipment (PPE).[5][6]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling and preparing 5-Hydroxy-2-naphthaldehyde for disposal. This protocol is designed to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
Caption: Essential PPE for handling 5-Hydroxy-2-naphthaldehyde.
Step-by-Step Disposal Procedures
The proper disposal of 5-Hydroxy-2-naphthaldehyde is a multi-step process that requires careful attention to detail. The following workflow outlines the approved procedures for both small quantities (e.g., residual amounts on labware) and bulk quantities of the compound.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 5-Hydroxy-2-naphthaldehyde.
Experimental Protocols
1. Decontamination of Small Quantities and Contaminated Labware:
-
Rationale: To ensure that even trace amounts of the chemical are captured and disposed of correctly, preventing inadvertent environmental release.
-
Procedure:
-
Rinse the contaminated labware (e.g., beakers, spatulas, reaction vessels) with a minimal amount of a suitable organic solvent in which 5-Hydroxy-2-naphthaldehyde is soluble, such as ethanol or acetone.
-
Perform this rinsing in a chemical fume hood.
-
Collect the resulting solvent rinsate in a designated, properly labeled hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name and approximate concentration.
-
Repeat the rinsing process two more times to ensure thorough decontamination.
-
2. Disposal of Bulk Quantities:
-
Rationale: Bulk quantities of solid chemical waste require secure containment and professional disposal to mitigate risks of exposure and environmental contamination.
-
Procedure:
-
Carefully transfer the solid 5-Hydroxy-2-naphthaldehyde into a designated hazardous waste container. This should be a robust, sealable container compatible with the chemical.[6]
-
Avoid generating dust during the transfer process.[5][6] If there is a risk of dust, a NIOSH-approved respirator should be worn.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Hydroxy-2-naphthaldehyde," and the approximate quantity.
-
Seal the container tightly.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[5]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
-
For Small Spills:
-
Evacuate non-essential personnel from the immediate area.[6]
-
Wearing the appropriate PPE, carefully sweep up the solid material.[5] Avoid creating dust.
-
Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
For Large Spills:
-
Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Final Disposal Pathway
The ultimate disposal of 5-Hydroxy-2-naphthaldehyde waste, whether it be solvent rinsate or solid material, must be handled by a licensed professional waste disposal service.[7] The recommended method of disposal for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber .[8] This high-temperature process ensures the complete destruction of the compound, while the scrubber neutralizes any harmful gases produced during combustion.
Under no circumstances should 5-Hydroxy-2-naphthaldehyde or its containers be disposed of in the regular trash or poured down the drain.[1][6]
Regulatory Compliance
All hazardous waste must be managed in accordance with local, state, and federal regulations. In the United States, the EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide a comprehensive framework for hazardous waste management. For academic laboratories, specific guidelines under Subpart K may apply, which offer alternative requirements for the accumulation of unwanted materials.[3] It is the responsibility of the researcher and their institution to be familiar with and adhere to these regulations.
By adhering to these detailed procedures, the scientific community can continue its vital work while upholding its commitment to safety and environmental stewardship.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Naphthaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxy-2-naphthaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Tier II Acute and Chronic Aquatic Life Values for Naphthalene. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. N,N-dibutyl aniline, 613-29-6 [perflavory.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
